Product packaging for BDP FL azide(Cat. No.:)

BDP FL azide

Cat. No.: B605990
M. Wt: 374.2 g/mol
InChI Key: IKOHTCNDGJLUHG-UHFFFAOYSA-N
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Description

BDP FL azide is an analog of BODIPY FL azide, a Click-chemistry capable bright and photostable dye for FAM channel. This green-emitting fluorophore is compatible with all types of fluorescence measuring instruments for FAM (fluorescein) and dyes like Alexa Fluor 488. The fluorophore is a representative of borondipyrromethene class of fluorescent dyes, which possess high quantum yields in aqueous environments, and high stability towards photobleaching

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21BF2N6O B605990 BDP FL azide

Properties

IUPAC Name

N-(3-azidopropyl)-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BF2N6O/c1-12-10-13(2)25-16(12)11-15-5-4-14(26(15)18(25,19)20)6-7-17(27)22-8-3-9-23-24-21/h4-5,10-11H,3,6-9H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOHTCNDGJLUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BF2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to BDP FL Azide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1379771-95-5[1][2][3]

Introduction

BDP FL azide is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. It is characterized by its bright green fluorescence, high photostability, and a reactive azide group that enables its use in bioorthogonal chemistry, specifically in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in labeling biomolecules, and visualizations of relevant chemical and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging fluorescent labeling for their studies.

Physicochemical and Spectroscopic Properties

This compound is recognized for its excellent spectroscopic properties, which make it a versatile tool in fluorescence-based applications. It is compatible with standard fluorescein (FAM) and Alexa Fluor 488 filter sets. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 1379771-95-5, 2243566-18-7
Molecular Formula C₁₇H₂₁BF₂N₆O
Molecular Weight 374.20 g/mol
Appearance Orange solid
Purity ≥95% (by ¹H NMR and HPLC-MS)
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 512 nm
Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.97
Solubility Soluble in organic solvents (e.g., DMSO, DMF, alcohols)
Storage Conditions Store at -20°C in the dark. Avoid prolonged exposure to light.

Core Applications in Research and Drug Development

The primary utility of this compound lies in its ability to be covalently attached to alkyne-modified biomolecules via click chemistry. This enables a wide range of applications, including:

  • Biomolecule Labeling: Covalent labeling of proteins, nucleic acids, and other biomolecules for visualization and tracking.

  • Fluorescence Imaging: High-resolution imaging of labeled molecules in both live and fixed cells.

  • Flow Cytometry: Detection and quantification of labeled cells and particles.

  • Drug Delivery and Uptake Studies: Monitoring the cellular uptake and distribution of drug candidates.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and oligonucleotides with this compound using copper(I)-catalyzed click chemistry.

Protocol 1: Labeling of Alkyne-Modified Proteins

This protocol outlines the steps for conjugating this compound to a protein that has been previously modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer

  • This compound

  • 1.5x Protein Labeling Buffer (containing THPTA ligand and aminoguanidine)

  • Ascorbic acid (freshly prepared 50 mM stock solution in water)

  • DMSO or DMF for dissolving this compound

  • Inert gas (argon or nitrogen)

  • Dialysis or size-exclusion chromatography equipment for purification

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

    • Prepare a fresh 50 mM stock solution of ascorbic acid in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.

    • Add the this compound stock solution to the protein mixture. The recommended molar excess of the dye is typically 3-fold, but may need to be optimized (ranging from 1.5 to 10-fold). Vortex briefly to mix.

  • Degassing (Recommended):

    • To prevent oxidation of the copper(I) catalyst, degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 5-10 minutes.

  • Initiate the Reaction:

    • Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I).

    • Flush the headspace of the tube with the inert gas and cap it tightly.

    • Vortex the solution gently.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 8-16 hours, protected from light.

  • Purification:

    • Purify the labeled protein from unreacted dye and other reaction components using dialysis or size-exclusion chromatography.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of an alkyne-containing DNA or RNA oligonucleotide with this compound.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound (10 mM stock in DMSO)

  • Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

  • Ascorbic acid (freshly prepared 5 mM stock in water)

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • DMSO

  • Inert gas (argon or nitrogen)

  • Acetone or ethanol for precipitation

  • Purification system (e.g., RP-HPLC or PAGE)

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

    • Add 2M TEAA buffer to a final concentration of 0.2 M.

    • Add DMSO to a final concentration of 50% (v/v) and vortex.

    • Add the 10 mM this compound stock solution. A 1.5-fold molar excess relative to the oligonucleotide is recommended. Vortex to mix.

  • Catalyst Addition:

    • Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.

    • Degas the solution by bubbling with an inert gas for 30 seconds.

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

    • Flush the vial with inert gas and cap it tightly. Vortex thoroughly. If precipitation occurs, heat the vial at 80°C for 3 minutes and vortex again.

  • Incubation:

    • Incubate the reaction at room temperature overnight, protected from light.

  • Precipitation and Purification:

    • Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA).

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the conjugate.

    • Discard the supernatant, wash the pellet with acetone, and centrifuge again.

    • Dry the pellet and purify the conjugate using reverse-phase HPLC (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Biomolecule Alkyne-modified Biomolecule Triazole_Product BDP FL Labeled Biomolecule Alkyne_Biomolecule->Triazole_Product BDP_FL_Azide This compound BDP_FL_Azide->Triazole_Product CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ (Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Triazole_Product Catalysis

Caption: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Workflow.

G cluster_cell Live Cell cluster_analysis Analysis Alkyne_Drug Alkyne-modified Drug (administered to cells) Cellular_Target Intracellular Target Alkyne_Drug->Cellular_Target Binding/Uptake BDP_FL_Azide_Addition This compound (added to fixed/permeabilized cells) Labeled_Target Fluorescently Labeled Target BDP_FL_Azide_Addition->Labeled_Target Click Reaction (CuAAC) Microscopy Fluorescence Microscopy Labeled_Target->Microscopy Flow_Cytometry Flow Cytometry Labeled_Target->Flow_Cytometry

Caption: Experimental Workflow for Cellular Imaging of a Drug Target.

References

BDP FL azide chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to BDP FL Azide for Researchers and Drug Development Professionals

Introduction

This compound is a fluorescent probe widely utilized in biological research and drug development for the labeling and detection of biomolecules. As an analog of BODIPY® FL azide, it belongs to the borondipyrromethene class of dyes, which are known for their bright fluorescence, high photostability, and high quantum yields in aqueous environments.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical structure, spectral properties, and a detailed protocol for its application in bio-conjugation via click chemistry.

Chemical Structure and Properties

This compound is characterized by a core borondipyrromethene fluorophore functionalized with an azide group. This azide moiety allows for its covalent attachment to alkyne-modified biomolecules through a highly selective and efficient bio-orthogonal reaction known as click chemistry.[3]

The chemical formula for this compound is C17H21BF2N6O, and it has a molecular weight of approximately 374.2 g/mol .[2][4] It is typically supplied as an orange solid and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. For optimal stability, this compound should be stored at -20°C in the dark, as it is sensitive to light.

Quantitative Data

The spectral properties of this compound make it compatible with standard fluorescein (FAM) and Alexa Fluor 488 filter sets. A summary of its key quantitative spectral data is presented in the table below.

PropertyValueReference
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 - 512 nm
Molar Extinction Coefficient (ε)80,000 - 92,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)0.97

Applications in Research and Drug Development

The primary application of this compound is the fluorescent labeling of alkyne-containing biomolecules, such as proteins, nucleic acids, and other cellular components, through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is highly specific and efficient, allowing for precise labeling in complex biological samples.

Key applications include:

  • Fluorescence Imaging: Enables the visualization of labeled biomolecules in both live and fixed cells.

  • Flow Cytometry: Used for the detection and analysis of labeled cells and particles.

  • Biomolecule Labeling: Facilitates the study of proteins, nucleic acids, and other biomolecules in various research contexts.

Experimental Protocol: Labeling of Alkyne-Modified Proteins

This section details a representative protocol for the conjugation of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials and Reagents:
  • Alkyne-modified protein in an azide-free buffer

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Protein labeling buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

  • Ascorbic acid (freshly prepared 50 mM solution in water)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis prep_dye Prepare 10 mM BDP FL azide stock in DMSO mix_reagents Combine protein, labeling buffer, and this compound prep_dye->mix_reagents prep_protein Prepare alkyne-modified protein solution prep_protein->mix_reagents prep_activator Prepare fresh 50 mM Ascorbic Acid in water add_activator Add Ascorbic Acid to initiate reaction prep_activator->add_activator mix_reagents->add_activator incubate Incubate at room temperature (e.g., 1-2 hours) in the dark add_activator->incubate purify Purify the labeled protein (e.g., gel filtration) incubate->purify analyze Analyze the conjugate (e.g., SDS-PAGE, spectroscopy) purify->analyze

Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Prepare a fresh 50 mM solution of ascorbic acid in water. This solution oxidizes readily and should be made immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.

    • Add the this compound stock solution to the protein mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended.

    • Gently mix the components.

  • Initiation of the Click Reaction:

    • Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce the copper(II) to the catalytically active copper(I) state and initiate the cycloaddition.

    • If possible, perform this and the subsequent incubation step under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of copper(I).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 to 2 hours, protected from light.

  • Purification of the Labeled Protein:

    • Following incubation, purify the BDP FL-labeled protein from excess dye and other reaction components. This can be achieved using methods such as gel filtration, dialysis, or spin filtration.

  • Analysis and Storage:

    • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.

    • The purified, labeled protein can be stored under appropriate conditions, typically at -20°C or -80°C, protected from light.

Signaling Pathway and Logical Relationship Diagram

The underlying principle of using this compound is the bio-orthogonal "click" reaction, which creates a stable triazole linkage between the dye and the target biomolecule.

G Alkyne_Protein Alkyne-Modified Biomolecule Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Protein->Click_Reaction BDP_Azide This compound BDP_Azide->Click_Reaction Cu_Catalyst Cu(I) Catalyst (from Cu(II) + Ascorbate) Cu_Catalyst->Click_Reaction catalyzes Labeled_Protein BDP FL-Labeled Biomolecule Click_Reaction->Labeled_Protein Fluorescence Fluorescent Signal (λem ~510 nm) Labeled_Protein->Fluorescence emits Detection Detection & Imaging Fluorescence->Detection

Caption: Logical diagram of the this compound labeling process via click chemistry.

References

An In-depth Technical Guide to BDP FL Azide: Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe BDP FL azide, focusing on its spectral characteristics and its primary application in bioorthogonal chemistry. Detailed experimental protocols are provided to enable researchers to effectively utilize this versatile fluorophore in their work.

Core Properties of this compound

This compound is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3] Its azide functional group allows for its covalent attachment to alkyne-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[4][5] This high specificity and efficiency make this compound an invaluable tool for labeling a wide range of biomolecules, including proteins and nucleic acids, for visualization and quantification in biological systems. The fluorophore is compatible with standard FAM (fluorescein) and Alexa Fluor 488 filter sets, making it readily adaptable to most fluorescence-based instrumentation.

Quantitative Spectral Data

The key photophysical properties of this compound are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, ensuring optimal excitation and detection of the emitted signal.

PropertyValueReference(s)
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 - 512 nm
Molar Extinction Coefficient (ε) ~80,000 - 92,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.92 - 0.97

Experimental Protocols

This section details the methodologies for two key experimental procedures involving this compound: the determination of its fluorescence spectra and its application in labeling proteins via click chemistry.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence spectra of this compound using a spectrofluorometer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer-compatible cuvettes (e.g., 1 cm path length quartz)

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Ensure the dye is fully dissolved by vortexing. Store this stock solution at -20°C, protected from light.

  • Working Solution Preparation: Dilute the 1 mM stock solution to a final concentration of 1-5 µM in PBS. The optimal concentration may require titration to achieve a signal within the linear range of the instrument.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.

    • Set the excitation and emission slit widths to optimize the signal-to-noise ratio (a starting point of 5 nm is common).

  • Blank Measurement:

    • Fill a cuvette with the solvent used for the working solution (PBS).

    • Place the cuvette in the spectrofluorometer.

    • Perform a scan across the intended emission and excitation ranges to measure the background fluorescence of the solvent. This will be subtracted from the sample measurements.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the known emission maximum of this compound (~510 nm).

    • Scan a range of excitation wavelengths (e.g., 400-550 nm).

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

  • Emission Spectrum Measurement:

    • Rinse the cuvette with the this compound working solution and then fill it with the same solution.

    • Set the excitation wavelength to the determined excitation maximum (~503 nm).

    • Scan a range of emission wavelengths (e.g., 500-600 nm).

    • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectra for both excitation and emission measurements.

    • Identify the peak wavelengths for the excitation and emission maxima.

Protocol for Labeling Alkyne-Modified Proteins with this compound

This protocol describes the copper(I)-catalyzed click chemistry reaction for conjugating this compound to a protein containing an alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 2M Triethylammonium acetate buffer, pH 7.0

  • 5 mM Ascorbic Acid solution (freshly prepared)

  • 10 mM Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution in 55% DMSO

  • Inert gas (e.g., argon or nitrogen)

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dissolve the alkyne-modified protein in water or a suitable buffer.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-modified protein solution.

    • Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.

    • Add DMSO to the reaction mixture.

    • Add the 10 mM this compound stock solution. The molar excess of the dye may need to be optimized depending on the protein and the number of labeling sites.

    • Vortex the mixture gently.

  • Catalyst Addition and Reaction:

    • Add the required volume of 5 mM ascorbic acid solution to the mixture and vortex briefly.

    • Degas the solution by bubbling with an inert gas for 30-60 seconds to remove oxygen, which can interfere with the copper(I) catalyst.

    • Add the required amount of 10 mM Copper(II)-TBTA stock solution.

    • Flush the vial with inert gas and cap it tightly.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Allow the reaction to proceed at room temperature overnight, protected from light.

  • Purification:

    • Purify the labeled protein from excess dye and other reaction components using a suitable method such as size-exclusion chromatography.

  • Characterization:

    • Confirm successful labeling by measuring the absorbance and fluorescence of the purified protein conjugate.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis stock 1. Prepare 1 mM BDP FL Azide Stock in DMSO working 2. Dilute to 1-5 µM in PBS stock->working blank 3. Measure Blank (PBS only) working->blank ex_spec 4. Measure Excitation Spectrum blank->ex_spec em_spec 5. Measure Emission Spectrum blank->em_spec subtract 6. Subtract Blank from Sample Spectra ex_spec->subtract em_spec->subtract identify 7. Identify Peak Wavelengths subtract->identify

Caption: Workflow for Measuring Fluorescence Spectra.

click_chemistry_workflow start Start: Alkyne-modified Protein & this compound mix 1. Mix Protein, Azide Dye, Buffer, and DMSO start->mix add_ascorbic 2. Add Ascorbic Acid (Reducing Agent) mix->add_ascorbic degas 3. Degas with Inert Gas (Ar/N2) add_ascorbic->degas add_catalyst 4. Add Cu(II)-TBTA (Catalyst) degas->add_catalyst react 5. Incubate at Room Temp (overnight, dark) add_catalyst->react purify 6. Purify Labeled Protein (e.g., Size Exclusion) react->purify end End: Fluorescently Labeled Protein purify->end

Caption: Copper-Catalyzed Click Chemistry Workflow.

signaling_pathway protein_alkyne Protein of Interest with Alkyne Handle click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protein_alkyne->click_reaction bdp_azide This compound bdp_azide->click_reaction labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein excitation Excitation with Light (~503 nm) labeled_protein->excitation emission Emission of Green Fluorescence (~510 nm) excitation->emission detection Detection & Imaging (Microscopy, Flow Cytometry, etc.) emission->detection

Caption: this compound Labeling and Detection Pathway.

References

Unveiling the Brilliance: A Technical Guide to BDP FL Azide Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core photophysical properties of BDP FL azide, a versatile fluorescent probe with significant applications in biological research and drug development. We provide a comprehensive overview of its fluorescence quantum yield, detailed experimental methodologies for its characterization and application, and visual representations of its use in key experimental workflows.

Core Photophysical Properties of this compound

This compound is a member of the borondipyrromethene (BODIPY) class of dyes, renowned for their exceptional photostability and high fluorescence quantum yields.[1] Its bright green fluorescence, compatible with standard FAM (fluorescein) filter sets, makes it a valuable tool for a wide range of fluorescence-based assays.[1][2] The azide functional group enables its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.[3][4]

The quantitative photophysical characteristics of this compound are summarized in the table below, providing a clear comparison of its key performance indicators.

PropertyValueReference
Fluorescence Quantum Yield (Φ) 0.97Not specified in a direct scientific paper, but widely cited by commercial suppliers.
Excitation Maximum (λ_exc) 503 nmNot specified in a direct scientific paper, but widely cited by commercial suppliers.
Emission Maximum (λ_em) 509 nmNot specified in a direct scientific paper, but widely cited by commercial suppliers.
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹Not specified in a direct scientific paper, but widely cited by commercial suppliers.
Solubility DMSO, DMFNot specified in a direct scientific paper, but widely cited by commercial suppliers.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield of this compound using a comparative method with a well-characterized fluorescence standard.

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., ethanol or DMSO)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both this compound and the fluorescence standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Determine the Gradient: The slope (gradient) of the resulting straight line is proportional to the fluorescence quantum yield.

  • Calculate Quantum Yield: The quantum yield of the this compound (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_x and Grad_std are the gradients of the plots for the sample and the standard, respectively.

    • η_x and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if different).

Labeling of Alkyne-Modified Oligonucleotides with this compound via Click Chemistry

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling alkyne-modified oligonucleotides with this compound.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Sodium ascorbate (freshly prepared 100 mM solution in water)

  • Copper(II) sulfate (CuSO₄) (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (100 mM in water)

  • Nuclease-free water

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified oligonucleotide (e.g., 1 nmol)

    • Nuclease-free water to a final volume of 50 µL

    • 2 M TEAA buffer (5 µL, final concentration 200 mM)

    • This compound (e.g., 10 nmol in 1 µL of DMSO)

  • Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by combining:

    • 20 mM CuSO₄ (2.5 µL)

    • 100 mM THPTA (2.5 µL)

    • 100 mM Sodium ascorbate (5 µL)

  • Initiate the Reaction: Add the catalyst premix to the reaction mixture.

  • Incubate: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows where this compound is a critical component.

experimental_workflow_1 cluster_cell_culture Cell Culture & Labeling cluster_imaging Fluorescence Imaging cluster_flow_cytometry Flow Cytometry Analysis a Seed cells expressing alkyne-modified surface proteins b Incubate with this compound a->b c Wash to remove unbound dye b->c d Acquire images using a fluorescence microscope (FAM/FITC channel) c->d f Prepare single-cell suspension c->f e Image analysis: quantify cell surface fluorescence d->e g Analyze on flow cytometer (e.g., 488 nm laser, ~525/50 nm filter) f->g h Quantify labeled cell population g->h

Caption: Workflow for labeling and analysis of cells with this compound.

experimental_workflow_2 cluster_conjugation Antibody-Drug Conjugate (ADC) Synthesis cluster_cellular_assay Cellular Uptake and Trafficking Assay a Antibody with alkyne modification d Click Chemistry (CuAAC) a->d b Drug molecule with azide group b->d c This compound c->d e Purified ADC labeled with drug and BDP FL d->e f Incubate target cells with labeled ADC e->f g Live-cell imaging to track ADC internalization and localization f->g h Co-stain with organelle markers (e.g., lysosomes) g->h i Image analysis: Colocalization analysis h->i

Caption: Workflow for ADC synthesis and cellular trafficking studies.

signaling_pathway_1 cluster_metabolic_labeling Metabolic Glycoengineering cluster_detection Fluorescent Detection a Cells incubated with alkyne-modified sugar b Metabolic incorporation into cell surface glycans a->b c Labeling with This compound via Click Chemistry b->c d Fluorescence Imaging or Flow Cytometry c->d

Caption: Metabolic labeling and detection of glycans using this compound.

References

An In-Depth Technical Guide to the Photophysical Properties of BDP FL Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision dictated by its photophysical characteristics and chemical reactivity. BDP FL azide, a derivative of the BODIPY (boron-dipyrromethene) class of dyes, has emerged as a prominent tool for fluorescent labeling.[][] This guide provides a comprehensive overview of its core properties, experimental methodologies for their characterization, and its application in bio-conjugation.

This compound is a bright, green-emitting fluorophore recognized for its high photostability and substantial fluorescence quantum yield, particularly in aqueous environments.[3][4][5] Its azide functional group enables its covalent attachment to alkyne-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This specific and efficient reaction makes this compound an invaluable reagent for labeling proteins, nucleic acids, and other molecules for visualization and analysis.

Core Photophysical Properties

The utility of this compound in fluorescence-based applications stems from its excellent photophysical parameters. It is compatible with standard FAM (fluorescein) and Alexa Fluor 488 filter sets, making it readily adaptable to common fluorescence instrumentation.

Data Summary

The quantitative photophysical properties of this compound are summarized below. These values represent the consensus from multiple suppliers and are typically measured in solvents like methanol or aqueous buffers (e.g., PBS, pH 7.4).

PropertyValueSource(s)
Absorption Maximum (λabs) 503 nm
Emission Maximum (λem) 509 - 512 nm
Molar Extinction Coefficient (ε) 80,000 - 92,000 M-1cm-1
Fluorescence Quantum Yield (Φf) ~0.97
Fluorescence Lifetime (τ) ~4-5 ns (estimated from BDP FL conjugates)
Correction Factor at 260 nm (CF260) 0.015
Correction Factor at 280 nm (CF280) 0.027

Key Applications and Workflow

The primary application of this compound is the fluorescent labeling of biomolecules via click chemistry. This process allows for the specific and efficient attachment of the bright, photostable BDP FL dye to a target molecule for subsequent detection and analysis in techniques like fluorescence imaging and flow cytometry.

G cluster_reactants Reactants cluster_reaction Click Reaction (CuAAC) cluster_product Product cluster_downstream Downstream Applications BDP This compound (N₃) Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Reductant) BDP->Catalyst Biomolecule Alkyne-Modified Biomolecule Biomolecule->Catalyst Labeled_Bio Fluorescently Labeled Biomolecule Catalyst->Labeled_Bio Covalent Bond Formation Imaging Fluorescence Imaging Labeled_Bio->Imaging Flow Flow Cytometry Labeled_Bio->Flow Analysis Other Analyses Labeled_Bio->Analysis G A Prepare Stock Solutions (Sample & Standard) B Create Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Emission Spectra (Fluorimeter) C->D E Integrate Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Calculate Quantum Yield Using Gradients and Standard Φf F->G G cluster_setup Setup & Calibration cluster_acq Data Acquisition cluster_analysis Analysis A Excite Sample with Pulsed Light Source C Measure Time Delay (Excitation to Photon Arrival) A->C B Measure IRF (Scattering Solution) E Fit Decay Curve via Iterative Reconvolution with IRF B->E Input for Fit D Build Photon Arrival Time Histogram C->D Repeat Millions of Times D->E F Determine Fluorescence Lifetime (τ) E->F

References

BDP FL Azide: A Comprehensive Technical Guide for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of BDP FL azide, a high-performance fluorescent probe, for researchers, scientists, and drug development professionals. This compound is a bright, photostable, green-emitting dye that has become an invaluable tool for the precise labeling and visualization of biomolecules within complex biological systems. Its utility is primarily centered on its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the specific covalent attachment of the BDP FL fluorophore to a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and lipids.

Core Properties and Spectroscopic Data

This compound belongs to the borondipyrromethene (BODIPY) class of dyes, which are known for their exceptional photophysical properties.[1] These dyes are characterized by high fluorescence quantum yields that are largely insensitive to the polarity of their environment, sharp excitation and emission peaks, and high photostability, making them ideal for demanding imaging applications.[1]

The key quantitative specifications of this compound are summarized in the table below, providing a clear reference for experimental design and instrument setup.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₁BF₂N₆O[2]
Molecular Weight 374.20 g/mol [2]
Excitation Maximum (λex) 503-504 nm[3]
Emission Maximum (λem) 509-514 nm
Extinction Coefficient (ε) 85,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.97
Solubility Soluble in organic solvents (e.g., DMSO, DMF, DCM, alcohols)

Principle of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" reaction forms a stable triazole linkage between the azide moiety of BDP FL and a terminal alkyne group on a target biomolecule. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups, allowing for the precise labeling of target molecules in complex biological samples, including live cells.

The CuAAC reaction is known for its high efficiency, rapid kinetics, and biocompatibility when appropriate ligands are used to stabilize the copper(I) catalyst and minimize cellular toxicity.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product BDP_FL_Azide This compound (R-N₃) Labeled_Biomolecule BDP FL-Labeled Biomolecule (Triazole Linkage) BDP_FL_Azide->Labeled_Biomolecule + Alkyne_Biomolecule Alkyne-Modified Biomolecule (R'-C≡CH) Alkyne_Biomolecule->Labeled_Biomolecule Catalyst Cu(I) (from CuSO₄ + Reductant) Catalyst->Labeled_Biomolecule catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Key Applications in Research and Drug Development

This compound has a broad range of applications in molecular and cell biology, as well as in the drug development pipeline. Its versatility allows for the investigation of a wide array of biological processes.

Fluorescence Imaging and Microscopy

This compound is extensively used for fluorescence imaging of live and fixed cells. Its bright and stable green fluorescence makes it an excellent choice for long-term imaging experiments with minimal phototoxicity. Researchers can visualize the subcellular localization, trafficking, and dynamics of labeled proteins, lipids, and other biomolecules.

Flow Cytometry

The fluorophore's compatibility with the FAM (fluorescein) channel allows for the use of this compound in flow cytometry to detect and quantify cells that have incorporated an alkyne-modified substrate. This is particularly useful for studying cellular processes such as proliferation, apoptosis, and metabolic activity.

Biomolecule Labeling and Bioconjugation

This compound enables the straightforward labeling of a variety of biomolecules, including proteins and nucleic acids, that have been engineered to contain an alkyne group. This allows for the creation of fluorescently tagged probes for use in a multitude of downstream applications, such as fluorescence resonance energy transfer (FRET) studies and binding assays.

Drug Delivery and Uptake Studies

In the realm of drug development, this compound can be used to track the delivery and uptake of drug candidates. By attaching an alkyne handle to a drug molecule, its journey into and within cells can be visualized and quantified after click reaction with this compound. This provides valuable insights into the pharmacokinetics and cellular distribution of novel therapeutics.

Experimental Protocols

The following are generalized protocols for common applications of this compound. It is important to note that optimization of concentrations, incubation times, and other parameters may be necessary for specific experimental systems.

Protocol 1: Labeling of Alkyne-Modified Proteins in Solution

This protocol describes the labeling of a purified protein containing an alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Size-exclusion chromatography column for purification

Methodology:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. A 5-10 fold molar excess of the dye is typically recommended.

  • In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions.

  • Add the catalyst solution to the protein-dye mixture.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).

Protocol 2: Metabolic Labeling and Imaging of Cellular Glycans

This protocol outlines the metabolic incorporation of an alkyne-modified sugar into cellular glycans, followed by fluorescent labeling with this compound.

Materials:

  • Cells in culture

  • Alkyne-modified sugar analog (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAl)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Click chemistry reaction buffer (containing CuSO₄, a copper-chelating ligand like THPTA, and a reducing agent like sodium ascorbate)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Methodology:

  • Metabolic Labeling: Culture cells in the presence of the alkyne-modified sugar analog for 24-72 hours to allow for its incorporation into cellular glycans.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with the fixative solution for 15-20 minutes at room temperature, and then permeabilize with the permeabilization buffer for 10-15 minutes.

  • Click Reaction: Prepare the click reaction cocktail by mixing the this compound, CuSO₄, ligand, and reducing agent in PBS.

  • Labeling: Remove the permeabilization buffer and incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.

  • Imaging: Mount the coverslips on a microscope slide and image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (e.g., excitation at ~488 nm and emission at ~520 nm).

Metabolic_Labeling_Workflow Start Start: Culture Cells Metabolic_Labeling Incubate with Alkyne-Modified Sugar Start->Metabolic_Labeling Incorporation Cellular Machinery Incorporates Alkyne into Biomolecules Metabolic_Labeling->Incorporation Fix_Perm Fix and Permeabilize Cells Incorporation->Fix_Perm Click_Reaction Perform Click Reaction with This compound Fix_Perm->Click_Reaction Washing Wash to Remove Excess Reagents Click_Reaction->Washing Imaging Fluorescence Microscopy Washing->Imaging PTM_Signaling_Workflow cluster_cell Cellular Processes cluster_detection Detection Workflow Signal_Input External Signal (e.g., Growth Factor) Signaling_Cascade Signaling Cascade Activation Signal_Input->Signaling_Cascade PTM_Enzymes Activation of PTM Enzymes Signaling_Cascade->PTM_Enzymes Protein_Modification Modification of Target Proteins with Alkyne-Analog PTM_Enzymes->Protein_Modification Click_Labeling Fix, Permeabilize, and Label with this compound Protein_Modification->Click_Labeling is the target of Metabolic_Labeling Introduce Alkyne-Modified PTM Precursor Metabolic_Labeling->Protein_Modification provides substrate for Analysis Visualize and Quantify PTM Changes Click_Labeling->Analysis

References

BDP FL Azide vs. BODIPY FL Azide: A Technical Guide to Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of BDP FL azide and BODIPY FL azide, two powerful fluorescent probes for bioorthogonal labeling. This document outlines their core properties, provides detailed experimental protocols for their application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and illustrates key workflows for their use in biological research.

Introduction: The Identity of BDP FL and BODIPY FL Azides

In the field of bioorthogonal chemistry, the terms this compound and BODIPY FL azide are often used interchangeably. BDP stands for borondipyrromethene, which is the core chemical structure of the BODIPY class of fluorescent dyes. The "FL" designation signifies that their spectral characteristics are analogous to the well-known fluorophore, fluorescein, exhibiting bright green fluorescence. Therefore, this compound is not a different compound but rather a synonym or vendor-specific name for BODIPY FL azide.[1][2][3] Both refer to the same azide-functionalized, bright, and photostable green-emitting fluorophore designed for "click chemistry."[1][4]

These dyes are exceptionally useful for selectively labeling biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The azide group on the dye reacts with the terminal alkyne via the highly efficient and specific CuAAC reaction, forming a stable triazole linkage. This specificity allows for precise labeling in complex biological environments with minimal background interference.

Core Properties and Characteristics

BDP/BODIPY FL azide is a member of the borondipyrromethene class of dyes, which are noted for their high fluorescence quantum yields, even in aqueous environments, and excellent photostability compared to traditional dyes like fluorescein. These properties make them ideal for demanding applications such as fluorescence microscopy and flow cytometry.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound / BODIPY FL azide are summarized in the table below for easy reference.

PropertyValueReference(s)
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~509 - 512 nm
Molar Extinction Coeff. (ε) ~80,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.97
Molecular Formula C₁₇H₂₁BF₂N₆O
Molecular Weight ~374.20 g/mol
Solubility Soluble in organic solvents (DMSO, DMF, alcohols)
Storage Conditions Store at -20°C, protected from light, desiccate

Experimental Protocols

The following sections provide detailed methodologies for utilizing BDP/BODIPY FL azide in common experimental contexts. These protocols are generalized and may require optimization for specific applications.

Protocol 1: In Vitro Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a purified alkyne-containing protein with BDP/BODIPY FL azide in an aqueous buffer.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES)

  • BDP/BODIPY FL Azide

  • Click Chemistry Stock Solutions:

    • Dye Stock: 10 mM BDP/BODIPY FL Azide in DMSO.

    • Copper Stock: 20-50 mM Copper(II) Sulfate (CuSO₄) in deionized water.

    • Ligand Stock: 50-100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) ion and protects biomolecules from oxidative damage.

    • Reducing Agent Stock: 50-100 mM Sodium Ascorbate in deionized water. Must be prepared fresh.

    • Optional: 100 mM Aminoguanidine in deionized water (to prevent side reactions).

Methodology:

  • Preparation: In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-100 µM) in buffer. The protein solution should constitute no more than two-thirds of the final reaction volume.

  • Reagent Premix: In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL, combine the reagents in the following order:

    • Buffer

    • 10 µL of 50 mM CuSO₄ (Final concentration: 1 mM)

    • 25 µL of 100 mM THPTA (Final concentration: 5 mM)

    • Vortex briefly to mix. The 5:1 ligand-to-copper ratio is crucial for protecting the protein.

  • Reaction Assembly:

    • Add the desired amount of 10 mM BDP/BODIPY FL Azide stock to the protein solution. A 2 to 10-fold molar excess of dye over the protein is typically recommended. Vortex gently.

    • Add the catalyst premix to the protein-dye mixture.

  • Initiation: Add freshly prepared 100 mM sodium ascorbate to initiate the reaction. A final concentration of 2.5-5 mM is recommended.

  • Incubation: Mix the reaction by gentle inversion or slow rotation. Incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst components. For proteins, this is typically achieved via size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.

G cluster_prep Preparation cluster_reaction Reaction Assembly & Incubation cluster_purify Purification A Prepare Alkyne-Protein in Buffer C Combine Protein & Dye Azide A->C B Prepare Stock Solutions (Dye, CuSO4, Ligand, Ascorbate) B->C D Prepare Catalyst Premix (CuSO4 + THPTA) B->D E Add Catalyst Premix to Protein/Dye C->E D->E F Initiate with Sodium Ascorbate E->F G Incubate 1-2h at RT (Protect from light) F->G H Purify Labeled Protein (e.g., Size Exclusion) G->H I Final Labeled Product H->I

Caption: Workflow for in vitro CuAAC labeling of an alkyne-modified protein.
Protocol 2: Metabolic Labeling and Imaging of Live Cells

This protocol outlines the process of introducing an alkyne-modified metabolic precursor into cells, followed by fixation, permeabilization, and CuAAC labeling for fluorescence microscopy.

Materials:

  • Mammalian cells cultured on glass coverslips

  • Alkyne-modified metabolic precursor (e.g., an alkyne-amino acid or alkyne-sugar)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Click Chemistry reagents (as listed in Protocol 1)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Methodology:

  • Metabolic Labeling: Culture cells in medium supplemented with the alkyne-modified metabolic precursor (e.g., 25-50 µM) for a desired period (e.g., 4-24 hours). This allows cellular machinery to incorporate the alkyne tag into newly synthesized biomolecules (e.g., proteins, glycans).

  • Wash and Fix: Gently wash the cells on coverslips twice with warm PBS to remove unincorporated precursor. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilize: Wash the fixed cells twice with PBS. Permeabilize the cell membranes by incubating with permeabilization buffer for 10-15 minutes. This step is crucial to allow the click chemistry reagents to access intracellular targets.

  • Click Reaction:

    • Prepare the "Click Cocktail" immediately before use. For a 500 µL final volume per coverslip:

      • Start with PBS.

      • Add BDP/BODIPY FL Azide (e.g., final concentration of 10-25 µM).

      • Add CuSO₄ (e.g., final concentration of 50 µM).

      • Add THPTA ligand (e.g., final concentration of 250 µM).

      • Add freshly prepared Sodium Ascorbate to initiate (e.g., final concentration of 2.5 mM).

    • Aspirate the permeabilization buffer from the cells and add the Click Cocktail.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Wash and Counterstain: Wash the cells three times with PBS. If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mount and Image: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with standard FITC/GFP filter sets.

G A Incubate Cells with Alkyne-Modified Precursor B Metabolic Incorporation of Alkyne Tag A->B 4-24h Incubation C Wash to Remove Excess Precursor B->C D Fix Cells (e.g., Paraformaldehyde) C->D E Permeabilize Cells (e.g., Triton X-100) D->E F Perform CuAAC Reaction with BDP/BODIPY FL Azide E->F 30-60 min G Wash & Counterstain (e.g., DAPI) F->G H Mount Coverslip G->H I Fluorescence Microscopy Imaging H->I

Caption: Workflow for metabolic labeling and imaging of cells using CuAAC.

Conclusion

This compound and BODIPY FL azide are identical, high-performance fluorescent dyes that serve as indispensable tools for bioorthogonal chemistry. Their superior brightness, photostability, and high quantum yield make them an excellent choice for a wide range of applications, from labeling purified biomolecules to imaging specific metabolic activities within cells. The provided protocols and workflows offer a robust starting point for researchers aiming to leverage the power of click chemistry for visualization and analysis in biological and drug development contexts.

References

An In-depth Technical Guide to Borondipyrromethene (BODIPY) Dyes for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Borondipyrromethene (BODIPY) dyes have become indispensable tools in biological imaging and diagnostics due to their unique photophysical properties.[1] These properties include high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability.[1][2] When combined with the versatility of "click chemistry," a suite of bioorthogonal reactions, BODIPY dyes can be precisely conjugated to a wide array of biomolecules, enabling advanced applications in cellular imaging, drug development, and theranostics.[3][4] This guide provides a technical overview of the synthesis of clickable BODIPY dyes, detailed experimental protocols for their conjugation, and a summary of their applications.

Synthesis of Clickable BODIPY Dyes

The power of using BODIPY dyes in click chemistry lies in the ability to functionalize the core BODIPY structure with either an azide or an alkyne group. This functionalization allows for covalent attachment to a target molecule bearing the complementary group. The synthesis of these "clickable" dyes typically involves modifying the BODIPY core at the meso-, α-, or β-pyrrolic positions. Introducing an ethynyl (alkyne) group, for example, creates a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

One common synthetic route involves the palladium-catalyzed Sonogashira cross-coupling of a halogenated BODIPY with a terminal alkyne. More recent, atom-economical methods include the direct C-H alkynylation of the BODIPY core, which avoids the need for pre-halogenated precursors.

Click Chemistry: Conjugating BODIPY Dyes to Biomolecules

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation. The two most prominent types of click chemistry used with BODIPY dyes are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction forms a stable triazole linkage. The copper(I) catalyst is often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. The addition of a stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction rates and protect biomolecules from oxidative damage.

Experimental Protocol: General CuAAC Labeling of a Biomolecule

This protocol describes a general method for labeling an azide-modified biomolecule with an alkyne-functionalized BODIPY dye.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide) in a suitable aqueous buffer (e.g., PBS).

  • Alkyne-functionalized BODIPY dye, dissolved in DMSO to create a stock solution.

  • Copper(II) sulfate (CuSO₄·5H₂O) aqueous stock solution (e.g., 20 mM).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) aqueous stock solution (e.g., 50 mM).

  • Sodium ascorbate, freshly prepared aqueous stock solution (e.g., 100 mM).

  • Aminoguanidine aqueous stock solution (e.g., 100 mM).

  • Purification tools appropriate for the biomolecule (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the appropriate buffer.

  • Add the alkyne-BODIPY dye stock solution. A 2-fold molar excess of the dye relative to the biomolecule's alkyne groups is a good starting point.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is often used.

  • Add the premixed catalyst solution to the biomolecule/dye mixture. Final concentrations are typically in the range of 50-250 µM for copper.

  • Add the aminoguanidine solution to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Protect the reaction from light and allow it to proceed at room temperature for 1-2 hours.

  • Purify the BODIPY-labeled biomolecule using a method suitable for separating the conjugate from excess dye and catalyst components.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advantage of SPAAC is that it proceeds without the need for a potentially cytotoxic copper catalyst, making it highly suitable for live-cell imaging. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The driving force for this reaction is the relief of ring strain in the cyclooctyne.

Experimental Protocol: SPAAC Labeling in Live Cells

This protocol outlines the labeling of metabolically incorporated azide-containing sugars on the surface of live cells with a DBCO-functionalized BODIPY dye.

Materials:

  • Adherent mammalian cells (e.g., HeLa, CHO).

  • Complete cell culture medium.

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling.

  • DBCO-functionalized BODIPY dye.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling: Culture cells in a medium containing Ac₄ManNAz for 24-48 hours. This allows the cells to metabolize the sugar and display azides on their surface glycoproteins.

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-BODIPY dye in pre-warmed complete culture medium at a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS to remove any unincorporated Ac₄ManNAz.

    • Add the DBCO-BODIPY solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-BODIPY dye.

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the specific BODIPY dye used.

Photophysical Properties of Clickable BODIPY Dyes

The photophysical properties of BODIPY dyes can be tuned by modifying their chemical structure. Functionalization for click chemistry can influence these properties. The following table summarizes typical photophysical data for some BODIPY derivatives.

BODIPY DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Solvent
BODIPY FL~505~511~80,000>0.9Methanol
BODIPY 493/503~493~503~70,000~0.9Dichloromethane
BODIPY 558/568~558~568~100,000~0.6Dichloromethane
Alkyne-modified BODIPY~499~508~85,0000.92Dichloromethane
Azide-modified BODIPY~500~509~83,0000.90Dichloromethane

Note: These values are representative and can vary based on the specific substitution pattern and solvent environment.

Applications in Research and Drug Development

The combination of BODIPY dyes and click chemistry has enabled a wide range of applications:

  • Cellular Imaging: Researchers can visualize specific biomolecules, such as proteins, glycans, and nucleic acids, within living cells with high specificity and minimal perturbation. For instance, peptides targeting specific receptors like EGFR can be conjugated to BODIPY dyes to visualize receptor distribution and trafficking.

  • Drug Development: Fluorescently labeling drug candidates with BODIPY dyes via click chemistry allows for the study of their cellular uptake, distribution, and target engagement.

  • Theranostics: BODIPY dyes can also act as photosensitizers in photodynamic therapy (PDT). By attaching them to tumor-targeting molecules, it's possible to create agents that both visualize and treat cancer cells upon light activation.

Diagrams of Workflows and Pathways

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product bodipy BODIPY-Alkyne click CuAAC or SPAAC bodipy->click target Target-Azide target->click conjugate BODIPY-Triazole-Target click->conjugate Stable Covalent Bond

General workflow for BODIPY dye conjugation via click chemistry.

G cluster_cuaac CuAAC Pathway (in vitro) cluster_spaac SPAAC Pathway (Live Cell) A1 BODIPY-Alkyne + Azide-Target A2 Add Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) A1->A2 A3 Labeled Conjugate A2->A3 C Analysis (Microscopy, etc.) A3->C Purify & Analyze B1 Metabolically Incorporate Azide Sugar (e.g., Ac4ManNAz) B2 Add BODIPY-Cyclooctyne (e.g., DBCO) B1->B2 B3 Labeled Glycoproteins on Cell Surface B2->B3 B3->C Wash & Image

Comparison of CuAAC and SPAAC experimental workflows.

G start Drug Candidate with Alkyne Handle step1 Introduce Azide-BODIPY start->step1 step2 Perform Click Chemistry (CuAAC) step1->step2 step3 Purify Labeled Drug step2->step3 step4 Introduce to Live Cells step3->step4 step5 Fluorescence Microscopy step4->step5 step6 Analyze Cellular Uptake, Localization, and Target Engagement step5->step6

Workflow for studying drug candidates using BODIPY click chemistry.

References

Methodological & Application

Application Notes and Protocols for BDP FL Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL azide is a bright, photostable, and green-emitting fluorescent dye that is an analog of BODIPY® FL azide.[1][2] Its azide functionality allows for its versatile use in "click chemistry," a set of biocompatible and highly efficient reactions for covalently labeling biomolecules. This document provides detailed application notes and protocols for the use of this compound in two major types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods are widely employed for labeling proteins, nucleic acids, and other biomolecules for applications in fluorescence imaging, flow cytometry, and other fluorescence-based detection techniques.[1]

This compound Properties

This compound is a borondipyrromethene-based dye known for its high quantum yield and photostability in aqueous environments.[2] It is compatible with standard FAM (fluorescein) and Alexa Fluor 488 filter sets.[1]

PropertyValueReference
Excitation Maximum (λex)503 nm
Emission Maximum (λem)512 nm
Molar Extinction Coefficient (ε)92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.97
Molecular Weight374.20 g/mol
SolubilitySoluble in organic solvents (DMSO, DMF, alcohols)
StorageStore at -20°C in the dark, desiccated.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used click chemistry reaction that utilizes a copper(I) catalyst to ligate an azide to a terminal alkyne, forming a stable triazole linkage. This method is highly efficient and can be performed in aqueous buffers, making it suitable for bioconjugation.

Experimental Workflow for CuAAC Labeling of an Alkyne-Modified Protein:

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis AlkyneProtein Alkyne-Modified Protein ReactionMix Combine Reagents in Buffer AlkyneProtein->ReactionMix BDPAzide This compound (10 mM in DMSO) BDPAzide->ReactionMix CuSO4 CuSO₄ (50 mM in H₂O) CuSO4->ReactionMix Ligand THPTA/TBTA (50 mM in H₂O/DMSO) Ligand->ReactionMix Ascorbate Sodium Ascorbate (100 mM in H₂O, fresh) Ascorbate->ReactionMix Incubate Incubate at RT (1-4 hours) ReactionMix->Incubate Purify Purify Labeled Protein (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze (SDS-PAGE, Spectroscopy) Purify->Analyze

Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.

Detailed Protocol for Labeling an Alkyne-Modified Protein:

This protocol is a general guideline and may require optimization for specific proteins and applications. A 3-fold molar excess of the dye is recommended as a starting point.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • Sodium Ascorbate

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • THPTA/TBTA Ligand: Prepare a 50 mM stock solution. THPTA is water-soluble, while TBTA should be dissolved in DMSO.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in an appropriate buffer.

    • Add the THPTA or TBTA ligand to the protein solution to a final concentration of 1.25 mM.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 3-fold molar excess over the protein).

    • Add the CuSO₄ stock solution to a final concentration of 0.25 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary depending on the protein and should be determined empirically.

  • Purification:

    • Remove the excess this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or spin filtration. The choice of purification method will depend on the properties of the labeled protein.

  • Analysis:

    • Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BDP FL dye (at 503 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for labeling biomolecules in living cells and organisms.

Experimental Workflow for Live Cell Labeling with this compound:

SPAAC_Workflow cluster_metabolic Metabolic Labeling cluster_labeling SPAAC Reaction cluster_analysis Analysis Cells Culture Cells AzideSugar Incubate with Azide-Modified Precursor (e.g., Ac₄ManNAz) Cells->AzideSugar Wash1 Wash Cells AzideSugar->Wash1 DBCO_BDP Incubate with DBCO-BDP FL Wash1->DBCO_BDP Wash2 Wash Cells DBCO_BDP->Wash2 Image Fluorescence Microscopy or Flow Cytometry Wash2->Image

Caption: Workflow for metabolic labeling and subsequent SPAAC reaction in live cells.

Detailed Protocol for Metabolic Labeling and SPAAC of Cell Surface Glycans:

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-conjugated BDP FL dye.

Materials:

  • Adherent mammalian cells (e.g., HeLa, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-conjugated BDP FL

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate, chambered coverglass).

    • Allow cells to adhere and grow to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.

  • SPAAC Labeling:

    • Prepare a stock solution of DBCO-BDP FL in DMSO.

    • Dilute the DBCO-BDP FL in pre-warmed complete culture medium to a final concentration of 10-50 µM.

    • Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

    • Add the DBCO-BDP FL solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-BDP FL.

    • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Quantitative Data Summary

ParameterCuAACSPAACReference
Typical Reactants Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO) + Azide
Catalyst Copper(I)None
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Biocompatibility Suitable for in vitro and fixed cell labeling. Copper toxicity can be a concern for live cells.Excellent for live cell and in vivo imaging due to the absence of a toxic catalyst.
Second-Order Rate Constant (k₂) ~10² - 10³ M⁻¹s⁻¹ (with ligand)~10⁻¹ - 1 M⁻¹s⁻¹ (DBCO)

Application Example: Visualization of G Protein-Coupled Receptor (GPCR) Trafficking

Click chemistry with this compound can be a powerful tool to study the dynamic processes of GPCRs, such as internalization and recycling. By genetically encoding an unnatural amino acid containing an alkyne group into a specific site on the GPCR, the receptor can be specifically labeled with this compound.

GPCR_Trafficking cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR with Alkyne Tag Endosome Endosome with Labeled GPCR GPCR->Endosome Internalization Ligand Ligand Ligand->GPCR Binding & Activation BDPAzide This compound BDPAzide->GPCR CuAAC or SPAAC Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->GPCR

Caption: Visualizing GPCR trafficking using this compound click chemistry.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency (CuAAC) Inactive copper catalystUse a freshly prepared solution of sodium ascorbate. Ensure the reaction is protected from oxygen.
Low reactivity of alkyne/azideIncrease the concentration of the dye or the reaction time. Optimize the pH of the reaction buffer (typically 6.5-8.5).
High Background Fluorescence Non-specific binding of the dyeEnsure thorough purification of the labeled biomolecule. Include a blocking step (e.g., with BSA) for cell-based assays.
Incomplete removal of unreacted dyeUse a more stringent purification method (e.g., multiple rounds of dialysis or a longer SEC column).
Cell Death (SPAAC) High concentration of DBCO reagentPerform a dose-response experiment to determine the optimal non-toxic concentration of the DBCO-BDP FL conjugate.
Contaminants in the dye solutionUse high-purity reagents.
Precipitation of Reagents Poor solubility of the dye or biomoleculeAdd a co-solvent (e.g., up to 10% DMSO) to the reaction buffer. Ensure the biomolecule is at a suitable concentration.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with BDP FL Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage between an azide and a terminal alkyne. This bioorthogonal reaction has found widespread use in bioconjugation, labeling, and imaging. BDP FL (BODIPY® FL) azide is a bright and photostable green-emitting fluorescent probe that is ideal for these applications. Its high quantum yield and spectral compatibility with common filter sets make it an excellent choice for sensitive detection in various biological assays.

These application notes provide detailed protocols for utilizing BDP FL azide in CuAAC reactions for labeling biomolecules and cells, along with relevant technical data and troubleshooting guidance.

Properties of this compound

This compound is a derivative of the borondipyrromethene (BODIPY) dye core, known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH. These properties make it a robust fluorescent reporter for a wide range of applications.

PropertyValueReference
Chemical Name N-(3-azidopropyl)-4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionamide---
Molecular Weight 374.21 g/mol ---
Excitation Maximum (λex) 503 nm[1][2][3]
Emission Maximum (λem) 512 nm[1]
Molar Extinction Coefficient (ε) ~92,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.97
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)
Storage Store at -20°C, protected from light.

Experimental Protocols

General Protocol for CuAAC Labeling of Proteins with this compound

This protocol describes the labeling of a protein containing a terminal alkyne modification with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) solution: 20 mM in water

  • Sodium Ascorbate solution: 100 mM in water (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (optional but recommended): 50 mM in water. THPTA is a ligand that stabilizes the Cu(I) catalyst and protects the target biomolecule from oxidative damage.

  • DMSO (Dimethyl sulfoxide)

  • Purification resin or column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Alkyne-modified protein (final concentration typically 10-100 µM)

    • This compound stock solution (2-5 molar equivalents relative to the protein)

    • THPTA solution (if used, 1-5 molar equivalents relative to CuSO₄)

    • CuSO₄ solution (final concentration 50-250 µM)

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration 1-5 mM).

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.

  • Characterization: Confirm the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the BDP FL dye (at 503 nm).

Protocol for Labeling Live Cells with this compound

This protocol is designed for labeling cells that have been metabolically engineered to express azide- or alkyne-containing biomolecules on their surface or intracellularly.

Materials:

  • Cells cultured with an azide- or alkyne-containing metabolic precursor (e.g., an azido sugar for glycan labeling)

  • This compound

  • Copper(II) Sulfate (CuSO₄) solution: 20 mM in water

  • Sodium Ascorbate solution: 100 mM in water (prepare fresh)

  • THPTA solution: 50 mM in water

  • Cell culture medium or PBS

Protocol:

  • Prepare the "Click" reaction cocktail: In a sterile tube, prepare the following reaction mix immediately before use. For a final volume of 1 mL:

    • 880 µL of cell culture medium or PBS

    • 10 µL of this compound stock solution (10 mM in DMSO, final concentration 100 µM)

    • 50 µL of THPTA solution (50 mM, final concentration 2.5 mM)

    • 10 µL of CuSO₄ solution (20 mM, final concentration 200 µM)

  • Initiate the reaction: Add 50 µL of freshly prepared sodium ascorbate solution (100 mM, final concentration 5 mM) to the cocktail.

  • Label the cells:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the "Click" reaction cocktail to the cells.

  • Incubate: Incubate the cells at room temperature for 15-30 minutes, protected from light.

  • Wash: Aspirate the reaction cocktail and wash the cells three times with PBS.

  • Imaging: The cells are now ready for fluorescence microscopy analysis.

Data Presentation

Signal-to-Noise Ratio in Cellular Imaging
Fluorescent AzideRelative Signal-to-Noise RatioReference
BODIPY-FL AzideLower
Cy3 AzideIntermediate
Sulfo-Cy3 AzideHigher

Mandatory Visualizations

Diagrams

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (this compound) Triazole R1-Triazole-R2 (Fluorescently Labeled Biomolecule) Azide->Triazole Alkyne R2-C≡CH (Alkyne-modified biomolecule) Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalysis

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Cell_Labeling_Workflow Start Start: Culture cells with azide-modified precursor Wash1 Wash cells with PBS Start->Wash1 Label_Cells Add reaction cocktail to cells and incubate Wash1->Label_Cells Prepare_Cocktail Prepare CuAAC reaction cocktail (this compound, CuSO4, THPTA) Add_Ascorbate Add Sodium Ascorbate to initiate reaction Prepare_Cocktail->Add_Ascorbate Add_Ascorbate->Label_Cells Wash2 Wash cells with PBS (3x) Label_Cells->Wash2 Image Fluorescence Microscopy Wash2->Image

Caption: Experimental workflow for labeling live cells using CuAAC with this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR (Alkyne-modified) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation CuAAC CuAAC Reaction GPCR->CuAAC Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Downstream_Signaling Downstream Signaling Cascades Second_Messenger->Downstream_Signaling BDP_FL_Azide This compound BDP_FL_Azide->CuAAC Labeled_GPCR Fluorescently Labeled GPCR CuAAC->Labeled_GPCR Allows for tracking and imaging

Caption: Visualization of GPCR signaling using this compound labeled receptors.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient CuAAC reaction.- Ensure the sodium ascorbate solution is freshly prepared. - Increase the concentration of copper and/or this compound. - Add a copper-stabilizing ligand like THPTA. - Degas the reaction mixture to remove oxygen, which can oxidize Cu(I).
Degradation of the target biomolecule.- Use a copper ligand (e.g., THPTA) to protect the biomolecule from oxidative damage. - Reduce the reaction time or temperature.
High Background Fluorescence Non-specific binding of this compound.- Increase the number and duration of washing steps after the labeling reaction. - Include a blocking agent (e.g., BSA) in the washing buffer for cell-based assays. - Reduce the concentration of this compound.
Cell Toxicity (in live-cell labeling) Copper-mediated cytotoxicity.- Use a biocompatible copper ligand such as THPTA. - Minimize the concentration of copper and the incubation time. - Ensure thorough washing of the cells after labeling.

Applications in Drug Development

The CuAAC reaction with this compound is a powerful tool in various stages of drug development:

  • Target Identification and Validation: Fluorescently labeling proteins or other biomolecules allows for their visualization and tracking within cells, helping to elucidate their function and role in disease pathways.

  • High-Throughput Screening (HTS): Fluorescently tagged molecules can be used in HTS assays to identify compounds that bind to a specific target or inhibit a particular enzymatic activity.

  • Drug Delivery Studies: this compound can be used to label drug delivery vehicles (e.g., nanoparticles, liposomes) to track their uptake, distribution, and release within cells and tissues.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled drug molecules can be visualized to study their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with their biological targets.

By providing a robust and versatile method for fluorescently labeling a wide range of biomolecules, the combination of this compound and CuAAC chemistry offers significant advantages for researchers and professionals in the field of drug discovery and development.

References

BDP FL Azide: A High-Performance Tool for Protein Labeling in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

BDP FL azide emerges as a powerful fluorescent probe for the precise labeling and visualization of proteins within their native cellular environment. Its exceptional brightness, photostability, and compatibility with bioorthogonal click chemistry make it an invaluable tool for researchers, scientists, and drug development professionals seeking to unravel complex cellular processes.

This BODIPY-based dye, with its vibrant green fluorescence, offers researchers a robust method to track protein localization, dynamics, and interactions in real-time. This is achieved through a two-step process: the metabolic incorporation of a bioorthogonal handle (an alkyne or a strained cyclooctyne) into a protein of interest, followed by the highly specific and efficient click reaction with this compound. This approach provides a significant advantage over traditional fluorescent protein fusions, as the small size of the azide tag is less likely to interfere with the natural function of the target protein.

Key Applications in Research and Drug Development

The versatility of this compound lends itself to a wide range of applications, including:

  • Pulse-Chase Analysis of Protein Synthesis and Turnover: By introducing an alkyne- or azide-containing amino acid analog for a defined period, researchers can specifically label and track newly synthesized proteins, providing insights into protein half-life and degradation pathways.

  • Visualization of Post-Translational Modifications: Metabolic labeling with modified precursors for glycosylation, fatty acylation, or other modifications allows for the specific visualization of these dynamic processes.

  • Drug Target Engagement and Localization: In drug development, this compound can be used to visualize the interaction of a drug candidate with its intracellular target, confirming target engagement and providing information on subcellular localization.

  • High-Throughput Screening: The brightness and photostability of BDP FL make it suitable for automated high-content imaging and flow cytometry-based assays to screen for compounds that modulate protein expression, localization, or modification.

Quantitative Data Summary

The following tables provide a summary of the key photophysical properties of this compound and typical experimental parameters for its use in live-cell protein labeling.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~503 nm[1][2][3][4]
Emission Maximum (λem)~509-512 nm[1]
Molar Extinction Coefficient (ε)~80,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.97
Purity≥95%
SolubilitySoluble in organic solvents (e.g., DMSO, DMF)

Table 2: Typical Experimental Parameters for Live-Cell Protein Labeling

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Metabolic Labeling
Alkyne-modified amino acid (e.g., L-Homopropargylglycine, HPG)25 - 100 µM for 1 - 24 hours25 - 100 µM for 1 - 24 hours
Click Reaction
This compound Concentration1 - 25 µM1 - 10 µM
Copper(II) Sulfate (CuSO₄)50 - 100 µMNot Applicable
Copper Ligand (e.g., THPTA)250 - 500 µMNot Applicable
Reducing Agent (e.g., Sodium Ascorbate)1 - 2.5 mMNot Applicable
Strained Alkyne (e.g., DBCO, BCN)Not Applicable5 - 25 µM
Incubation Time10 - 60 minutes30 - 120 minutes
Incubation TemperatureRoom Temperature or 37°CRoom Temperature or 37°C

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with an Alkyne Analog

This protocol describes the incorporation of an alkyne-containing amino acid analog, L-Homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to 70-80% confluency.

  • Wash the cells once with pre-warmed PBS.

  • Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

  • Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-100 µM HPG.

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.

  • After the incubation, wash the cells three times with PBS to remove unincorporated HPG. The cells are now ready for the click reaction with this compound.

Protocol 2: Live-Cell Protein Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is recommended for live-cell imaging due to the absence of cytotoxic copper catalysts. It requires proteins to be metabolically labeled with an azide-containing amino acid (e.g., L-Azidohomoalanine, AHA) and the use of a strained alkyne-modified BDP FL derivative (e.g., BDP FL-DBCO). For the purpose of this application note, we will describe the reaction of alkyne-labeled proteins with this compound, which necessitates the use of a copper-catalyzed reaction (see Protocol 3) for efficient labeling. However, the general workflow for SPAAC is presented below for its relevance in live-cell applications.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Strain-Promoted Click Chemistry (SPAAC) cluster_imaging Imaging A Cells cultured in methionine-free medium B Incubate with L-Azidohomoalanine (AHA) A->B C AHA incorporated into newly synthesized proteins B->C D Wash cells to remove unincorporated AHA C->D E Incubate with BDP FL-DBCO D->E F BDP FL-DBCO reacts with AHA-labeled proteins E->F G Wash cells to remove unbound BDP FL-DBCO F->G H Live-cell imaging by fluorescence microscopy G->H

Caption: SPAAC workflow for live-cell protein labeling.

Protocol 3: Live-Cell Protein Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caution: Copper can be toxic to cells. It is crucial to use a copper-chelating ligand like THPTA and to minimize the concentration and incubation time of the copper catalyst.

Materials:

  • Cells with metabolically incorporated alkyne groups (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

Procedure:

  • Prepare the Click Reaction Cocktail (prepare fresh):

    • In a microcentrifuge tube, mix the following in PBS to the desired final concentrations (e.g., for a 1 mL final volume):

      • This compound (e.g., 10 µM final concentration)

      • CuSO₄ (e.g., 100 µM final concentration)

      • THPTA (e.g., 500 µM final concentration)

    • Vortex briefly to mix.

    • Immediately before use, add sodium ascorbate to a final concentration of 2.5 mM and mix gently.

  • Labeling:

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • Replace the PBS with pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filters for BDP FL (Excitation: ~503 nm, Emission: ~512 nm).

Signaling Pathway Visualization

The metabolic labeling approach with this compound can be applied to study various signaling pathways. For instance, researchers can investigate changes in protein synthesis in response to growth factor signaling.

signaling_pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pathway Signaling Cascade (e.g., MAPK/ERK pathway) receptor->pathway Activation transcription Gene Transcription pathway->transcription Activation ribosome Ribosome labeled_protein Newly Synthesized Protein (Alkyne-labeled) ribosome->labeled_protein Incorporation of Alkyne-Amino Acid mrna mRNA transcription->mrna Production mrna->ribosome Translation growth_factor Growth Factor growth_factor->receptor Binding click_reaction Click Reaction labeled_protein->click_reaction bdp_fl_azide This compound bdp_fl_azide->click_reaction fluorescent_protein BDP FL-Labeled Protein click_reaction->fluorescent_protein Fluorescently Labeled Protein

Caption: Growth factor signaling and protein synthesis visualization.

Troubleshooting

High Background Fluorescence:

  • Cause: Incomplete removal of unbound this compound, non-specific binding of the probe, or cellular autofluorescence.

  • Solution: Increase the number and duration of wash steps after the click reaction. Reduce the concentration of this compound. Include a no-azide or no-alkyne control to assess non-specific binding. Use a phenol red-free imaging medium to reduce background from the medium.

Low or No Signal:

  • Cause: Inefficient metabolic labeling, inefficient click reaction, or low expression of the target protein.

  • Solution: Optimize the concentration and incubation time for the alkyne/azide-modified metabolic precursor. Ensure the click chemistry reagents are fresh and used at the correct concentrations. For CuAAC, ensure the sodium ascorbate is added immediately before use. Verify the expression of the target protein by other means (e.g., Western blot).

Cell Toxicity:

  • Cause: Primarily due to the copper catalyst in CuAAC. High concentrations of DMSO used to dissolve the probe can also be a factor.

  • Solution: For live-cell imaging, prioritize the use of SPAAC if possible. If CuAAC is necessary, use the lowest effective concentration of copper and a chelating ligand like THPTA. Minimize the final concentration of DMSO in the cell culture medium (typically <0.5%).

By following these guidelines and protocols, researchers can effectively utilize this compound for high-resolution and dynamic imaging of proteins in living cells, paving the way for new discoveries in cellular biology and drug development.

References

Application Notes and Protocols for Labeling Antibodies with BDP FL Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide array of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. The choice of fluorophore and the labeling chemistry are critical for achieving high sensitivity and specificity. BDP FL is a bright and highly photostable borondipyrromethene dye that serves as an excellent alternative to traditional fluorophores like fluorescein (FITC), offering superior performance in demanding applications.[1][2] Its high quantum yield and resistance to photobleaching make it ideal for microscopic imaging.[3]

This document provides a detailed guide for labeling antibodies with BDP FL azide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction enables the highly efficient and specific covalent conjugation of an azide-functionalized dye (this compound) to an alkyne-modified antibody.[4][5] The specificity of the azide-alkyne reaction prevents non-specific labeling of other functional groups on the antibody, preserving its antigen-binding affinity. This protocol covers the introduction of alkyne groups onto the antibody, the subsequent click chemistry reaction with this compound, purification of the conjugate, and methods for its characterization.

Data Presentation

Key Specifications of this compound
PropertyValueReference
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient (ε)92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.97
Molecular Weight~374.20 g/mol
SolubilityGood in organic solvents (e.g., DMSO, DMF)
Storage ConditionsStore at -20°C in the dark, desiccated.

Experimental Workflow

Antibody_Labeling_Workflow Experimental Workflow for Antibody Labeling with this compound cluster_prep Step 1: Antibody Preparation cluster_labeling Step 2: Click Chemistry Labeling cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Start Start with Purified Antibody Buffer_Exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS) Start->Buffer_Exchange Alkyne_Mod Antibody Modification with Alkyne-NHS Ester Buffer_Exchange->Alkyne_Mod Purify_Alkyne_Ab Purify Alkyne-Modified Antibody Alkyne_Mod->Purify_Alkyne_Ab Prepare_Reagents Prepare this compound and Catalyst Solutions Purify_Alkyne_Ab->Prepare_Reagents Click_Reaction Perform CuAAC Reaction Prepare_Reagents->Click_Reaction Purify_Conjugate Purify Labeled Antibody via Desalting Column Click_Reaction->Purify_Conjugate Spectro_Analysis Spectrophotometric Analysis (A280 and A503) Purify_Conjugate->Spectro_Analysis Calc_DOL Calculate Degree of Labeling (DOL) Spectro_Analysis->Calc_DOL Final_Product Store Labeled Antibody Calc_DOL->Final_Product

Caption: Workflow for this compound labeling of antibodies.

Experimental Protocols

Antibody Preparation: Introduction of Alkyne Groups

This initial step is crucial for preparing the antibody for the click reaction. An alkyne-functionalized N-hydroxysuccinimide (NHS) ester is used to react with primary amines (lysine residues) on the antibody.

Materials:

  • Purified antibody (2-5 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Alkyne-PEG4-NHS Ester (or similar alkyne-NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns

Protocol:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be done using a PD-10 desalting column or dialysis. Adjust the final antibody concentration to 2-5 mg/mL.

  • Prepare Alkyne-NHS Ester Stock Solution: Immediately before use, dissolve the Alkyne-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • Calculate the volume of Alkyne-NHS ester solution needed for a 10- to 20-fold molar excess relative to the antibody. The optimal ratio may need to be determined empirically for each antibody.

    • Slowly add the calculated volume of the Alkyne-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody precipitation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification of Alkyne-Modified Antibody: Remove the unreacted alkyne-NHS ester by purifying the antibody using a PD-10 desalting column equilibrated with PBS (pH 7.4). The purified alkyne-modified antibody is now ready for the click chemistry reaction.

This compound Labeling of Alkyne-Modified Antibody (CuAAC Reaction)

This protocol uses an in-situ preparation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate, with THPTA as a stabilizing ligand to protect the antibody.

Materials:

  • Alkyne-modified antibody (from Step 1)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (100 mM in water)

  • Sodium Ascorbate solution (300 mM in water, freshly prepared)

  • PBS, pH 7.4

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. This example is for a reaction with 1 mg of a 150 kDa antibody (IgG). Adjust volumes proportionally for different amounts.

    • Alkyne-Modified Antibody: 200 µL of a 5 mg/mL solution (~6.67 nmol)

    • PBS (pH 7.4): To bring the final reaction volume to ~250 µL

    • This compound (10 mM): 6.7 µL (10-fold molar excess, ~67 nmol)

    • THPTA (100 mM): 2.5 µL

    • CuSO₄ (20 mM): 2.5 µL

  • Initiate the Reaction: Add 5 µL of freshly prepared 300 mM Sodium Ascorbate to the reaction mixture. Gently vortex to mix.

  • Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature on a rotator or shaker.

Purification of the Labeled Antibody

Purification is essential to remove unreacted this compound and copper catalyst, which can cause high background fluorescence.

Materials:

  • PD-10 desalting column

  • PBS, pH 7.4

Protocol:

  • Column Equilibration: Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.

  • Sample Application: Carefully apply the entire click chemistry reaction mixture from Step 2 onto the top of the column resin.

  • Elution: Elute the labeled antibody with PBS. The brightly colored, fluorescently labeled antibody will elute first in the void volume. Collect the colored fractions.

Characterization of the Labeled Antibody

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter for ensuring reproducibility.

Protocol:

  • Spectrophotometric Measurement: Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and 503 nm (A₅₀₃) using a spectrophotometer.

  • Calculate the Degree of Labeling (DOL):

    • Step A: Calculate the molar concentration of the dye.

      • Dye Concentration (M) = A₅₀₃ / ε_dye

      • Where ε_dye for BDP FL is 92,000 M⁻¹cm⁻¹.

    • Step B: Calculate the molar concentration of the antibody.

      • Antibody Concentration (M) = [A₂₈₀ - (A₅₀₃ × CF₂₈₀)] / ε_Ab

      • Where ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for BDP FL, this is approximately 0.027).

    • Step C: Calculate the DOL.

      • DOL = Dye Concentration (M) / Antibody Concentration (M)

    An optimal DOL is typically between 2 and 5 for most applications to maintain antibody functionality.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Inefficient alkyne modification of the antibody. - Degradation of catalyst (oxidized copper). - Insufficient molar excess of this compound.- Ensure the antibody buffer is free of primary amines before alkyne modification. - Use freshly prepared sodium ascorbate solution. - Increase the molar excess of this compound in the click reaction.
Antibody Precipitation - High concentration of DMSO from dye stock solution. - Over-labeling of the antibody.- Keep the final DMSO concentration below 10% (v/v). - Reduce the molar excess of the alkyne-NHS ester or this compound.
High Background Signal - Incomplete removal of unconjugated this compound.- Ensure thorough purification using size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis.
Reduced Antibody Activity - Labeling of critical residues in the antigen-binding site. - Damage to the antibody from reactive oxygen species during the CuAAC reaction.- Reduce the molar excess of the alkyne-NHS ester to achieve a lower DOL. - Ensure a sufficient concentration of the THPTA ligand is used to protect the antibody.

References

Application Notes and Protocols for BDP FL Azide in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL azide is a bright, photostable, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3][4][5] Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction. This makes this compound an excellent tool for fluorescently labeling and detecting a variety of targets in biological systems.

One of the primary applications of this compound in flow cytometry is the detection of cell proliferation through the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay. EdU, a thymidine analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The ethynyl group on EdU provides a handle for the click reaction with this compound, enabling the sensitive and specific detection of proliferating cells. This method offers a significant advantage over traditional BrdU assays, as it does not require harsh DNA denaturation steps, thus better-preserving cell morphology and antigenicity for multiparameter flow cytometry.

These application notes provide a detailed protocol for using this compound in an EdU-based cell proliferation assay for flow cytometry, along with data presentation and visualizations to guide researchers in their experimental design and execution.

Data Presentation

Fluorophore Spectral and Physicochemical Properties

The choice of fluorophore is critical for successful flow cytometry experiments. This compound offers excellent spectral characteristics for detection in the FITC or Alexa Fluor 488 channel. A comparison of its properties with the commonly used Alexa Fluor 488 azide is presented below.

PropertyThis compoundAlexa Fluor 488 Azide
Excitation Maximum (nm) 503495
Emission Maximum (nm) 509519
Molar Extinction Co. (cm⁻¹M⁻¹) 92,00071,800
Fluorescence Quantum Yield 0.970.91
Molecular Weight ( g/mol ) 374.20~574.58 (for Rhodamine 110 azide)
Solubility Soluble in DMSO, DMF, alcoholsWater-soluble

Experimental Protocols

EdU Cell Proliferation Assay using this compound and Flow Cytometry

This protocol describes the labeling of proliferating cells with EdU and the subsequent detection with this compound using click chemistry for flow cytometric analysis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer equipped with a blue laser (488 nm)

Protocol:

  • Cell Seeding and EdU Labeling:

    • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

    • Prepare a stock solution of EdU (e.g., 10 mM in DMSO).

    • Add EdU to the cell culture medium to a final concentration of 10 µM.

    • Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA of proliferating cells (e.g., 2 hours, this may need to be optimized for your cell type).

  • Cell Harvest and Fixation:

    • Harvest the cells using your standard procedure (e.g., trypsinization for adherent cells).

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Cell Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Incubate for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Chemistry Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the following in order:

      • PBS (e.g., 85 µL)

      • Copper (II) Sulfate (e.g., 5 µL of a 100 mM stock)

      • This compound (e.g., 5 µL of a 100 µM stock in DMSO)

      • Sodium Ascorbate (e.g., 5 µL of a 1 M stock, freshly prepared)

    • Resuspend the permeabilized cell pellet in 100 µL of the Click Reaction Cocktail.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with flow cytometry staining buffer.

  • (Optional) Antibody Staining:

    • If performing co-staining for surface or intracellular markers, resuspend the cells in the appropriate antibody solution and incubate according to the manufacturer's protocol.

    • Wash the cells as recommended for the antibody staining protocol.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a standard FITC/GFP emission filter (e.g., 530/30 nm).

    • Use an unstained cell sample and a sample of cells not treated with EdU but subjected to the click reaction as negative controls to set the gates for analysis.

Mandatory Visualization

Signaling Pathway: EdU Incorporation and Click Chemistry Detection

EdU_Click_Chemistry cluster_Cell Cell cluster_Detection Detection Steps Proliferating_Cell Proliferating Cell (S-Phase) DNA_Synthesis DNA Synthesis Proliferating_Cell->DNA_Synthesis enters S-Phase EdU_Incorporation EdU Incorporated into newly synthesized DNA DNA_Synthesis->EdU_Incorporation EdU present in media Fix_Perm Fixation & Permeabilization Click_Reaction Click Reaction Cocktail (this compound, CuSO4, Na Ascorbate) Fix_Perm->Click_Reaction Add Cocktail Labeled_DNA Fluorescently Labeled DNA Click_Reaction->Labeled_DNA Covalent Bond Formation Flow_Cytometer Flow Cytometer (488nm laser) Labeled_DNA->Flow_Cytometer Analysis Detection Detection of Green Fluorescence Flow_Cytometer->Detection EdU EdU EdU->DNA_Synthesis BDP_FL_Azide This compound BDP_FL_Azide->Click_Reaction

Caption: Mechanism of EdU incorporation and this compound detection.

Experimental Workflow

BDP_FL_Azide_Workflow start Start: Seed Cells edu_labeling 1. EdU Labeling (e.g., 10 µM, 2 hours) start->edu_labeling harvest 2. Harvest Cells edu_labeling->harvest fix 3. Fixation (e.g., 4% PFA, 15 min) harvest->fix perm 4. Permeabilization (e.g., 0.5% Triton X-100, 20 min) fix->perm click 5. Click Reaction with this compound (30 min, dark) perm->click wash 6. Wash Cells click->wash ab_stain 7. (Optional) Antibody Staining wash->ab_stain Optional analysis 8. Flow Cytometry Analysis wash->analysis ab_stain->analysis end End: Data Acquisition analysis->end

Caption: Experimental workflow for this compound in flow cytometry.

References

BDP FL Azide for Nucleic Acid Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL azide is a highly efficient, bright, and photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1][2][3] Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and bioorthogonal reaction known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] These characteristics make this compound an exceptional tool for the fluorescent labeling of nucleic acids in a variety of applications, including fluorescence imaging, flow cytometry, and nucleic acid hybridization assays. This document provides detailed protocols and technical information for the successful use of this compound in nucleic acid labeling experiments.

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference(s)
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm / 512 nm
Molar Extinction Coefficient (ε)92,000 L·mol⁻¹·cm⁻¹ / 80,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)0.97
Molecular FormulaC₁₇H₂₁BF₂N₆O
Molecular Weight374.20 g/mol
Purity≥90% (HPLC) / ≥95%
SolubilitySoluble in organic solvents (e.g., DMSO, DMF, alcohols)
Storage ConditionsStore at -20°C in the dark, desiccated.

Principle of Nucleic Acid Labeling

The labeling of nucleic acids with this compound is achieved through the CuAAC click chemistry reaction. This reaction forms a stable triazole linkage between the azide group of the BDP FL dye and a terminal alkyne group previously incorporated into the nucleic acid (e.g., via PCR with alkyne-modified dNTPs or solid-phase synthesis with alkyne-modified phosphoramidites). The reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which preserves the integrity of the nucleic acid.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne_NA Alkyne-Modified Nucleic Acid Labeled_NA BDP FL-Labeled Nucleic Acid (Stable Triazole Linkage) Alkyne_NA->Labeled_NA + BDP_Azide This compound BDP_Azide->Labeled_NA Copper Cu(II) Source (e.g., CuSO₄) Copper->Labeled_NA forms Cu(I) in situ Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Copper Ligand Cu(I) Ligand (e.g., TBTA/THPTA) Ligand->Labeled_NA stabilizes Cu(I)

Caption: CuAAC reaction for nucleic acid labeling with this compound.

Experimental Workflow

The overall process for labeling nucleic acids with this compound involves the preparation of reagents, the click chemistry reaction itself, and subsequent purification of the fluorescently labeled product.

G A Prepare Stock Solutions (this compound, CuSO₄, Reducing Agent, Ligand) C Combine Nucleic Acid, This compound, and Catalyst Components A->C B Dissolve Alkyne-Modified Nucleic Acid in Buffer B->C D Incubate Reaction Mixture (e.g., Room Temp, 30-60 min) C->D E Purify Labeled Nucleic Acid (e.g., Ethanol Precipitation, HPLC, or PAGE) D->E F Validate Labeling (e.g., Gel Electrophoresis, Spectroscopy) E->F G Downstream Applications (Microscopy, Flow Cytometry, etc.) F->G

Caption: General workflow for this compound nucleic acid labeling.

Experimental Protocols

1. Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions, especially for the reducing agent, to ensure optimal reaction efficiency.

  • This compound (10 mM): Dissolve 1 mg of this compound (MW: 374.20 g/mol ) in 267 µL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light and moisture.

  • Copper (II) Sulfate (CuSO₄) (100 mM): Dissolve 25 mg of copper (II) sulfate pentahydrate in 1 mL of deionized water. This solution is stable for years at room temperature.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand (200 mM): Prepare a 200 mM stock solution in deionized water. THPTA is a recommended ligand for preventing DNA damage.

  • Copper(II)-TBTA Stock (10 mM): To prepare a stock solution of the pre-formed complex, dissolve 50 mg of CuSO₄ pentahydrate in 10 mL of distilled water and 116 mg of TBTA ligand in 11 mL of DMSO, then mix the two solutions. Store at room temperature.

  • Sodium Ascorbate (100 mM or 5 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water for a 100 mM stock or 18 mg in 20 mL for a 5 mM stock. This solution is prone to oxidation and should be prepared fresh immediately before use.

2. Protocol for Labeling Alkyne-Modified Oligonucleotides

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and experimental context.

  • Reagent Preparation:

    • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water or an appropriate buffer (e.g., 0.2 M triethylammonium acetate, pH 7.0).

    • Prepare the catalyst premix by combining the CuSO₄ stock and the THPTA ligand stock in a 1:2 molar ratio and vortexing for several minutes.

  • Click Reaction Assembly (Example for a 50 µL reaction):

    • To the dissolved oligonucleotide, add 2-5 molar equivalents of the 10 mM this compound stock solution.

    • Add 5 molar equivalents of the THPTA/CuSO₄ working solution.

    • Initiate the reaction by adding 10-30 molar equivalents of freshly prepared 100 mM sodium ascorbate.

    • Vortex the reaction mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light. For complex substrates, the reaction time can be extended overnight.

3. Purification of Labeled Nucleic Acids

Post-reaction purification is necessary to remove the unreacted dye, catalyst, and other reaction components.

  • Ethanol/Acetone Precipitation:

    • For DNA, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold absolute ethanol. For oligonucleotides, add a 4-fold excess volume of 3% lithium perchlorate in acetone.

    • Mix thoroughly and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the nucleic acid.

    • Carefully discard the supernatant.

    • Wash the pellet with cold 70% ethanol (for DNA) or acetone (for oligonucleotides), centrifuge again, and discard the supernatant.

    • Air-dry the pellet and resuspend in the desired buffer.

  • Other Purification Methods: Depending on the scale and downstream application, purification can also be achieved using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Downstream Applications

Nucleic acids labeled with this compound are compatible with a wide range of analytical techniques that utilize fluorescence detection.

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled DNA or RNA within fixed or living cells.

  • Flow Cytometry: Detect and quantify cells that have incorporated labeled nucleic acids, for example, in cell proliferation assays using alkyne-modified nucleosides like 5-ethynyl-2'-deoxyuridine (EdU).

  • Fluorescence in situ Hybridization (FISH): Use labeled oligonucleotides as probes to detect specific DNA or RNA sequences in situ.

  • Microarray Analysis: Employ labeled nucleic acids for hybridization to microarrays for gene expression profiling and other genomic studies.

References

BDP FL Azide: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BDP FL azide, a bright and photostable green-emitting fluorophore, for super-resolution microscopy. This compound's utility in advanced imaging techniques stems from its excellent photophysical properties and its ability to be incorporated into biological systems via click chemistry. This document outlines the key characteristics of this compound, detailed protocols for labeling and imaging, and expected performance metrics for super-resolution applications, particularly in the context of direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Introduction to this compound in Super-Resolution Microscopy

This compound is a derivative of the BODIPY FL dye, a class of fluorophores known for their high fluorescence quantum yields, sharp emission spectra, and good photostability.[1][2] The azide group on BDP FL allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry".[3][4] This precise labeling strategy, combined with the inherent photoswitching capabilities of the BODIPY core, makes this compound a valuable tool for super-resolution imaging techniques like dSTORM, which achieve nanoscale resolution by temporally separating the fluorescence of individual molecules.[1]

Key Applications

  • Targeted Labeling of Biomolecules: The primary application of this compound is the fluorescent labeling of proteins, nucleic acids, lipids, and other biomolecules that have been metabolically or enzymatically functionalized with an alkyne group.

  • Super-Resolution Imaging: this compound is well-suited for single-molecule localization microscopy (SMLM) techniques such as dSTORM and Photoactivated Localization Microscopy (PALM). Its ability to be switched between a fluorescent "on" state and a dark "off" state allows for the precise localization of individual molecules, enabling the reconstruction of images with a resolution far beyond the diffraction limit of light.

  • Live and Fixed Cell Imaging: The bioorthogonal nature of click chemistry and the cell permeability of some alkyne-bearing metabolic precursors allow for the labeling and subsequent imaging of biomolecules in both live and fixed cells.

Quantitative Data: Photophysical and Photoswitching Properties

The performance of a fluorophore in super-resolution microscopy is critically dependent on its photophysical and photoswitching characteristics. The data presented below is for the core fluorophore, BODIPY FL, which is representative of this compound's performance post-conjugation.

PropertyValueReference
Excitation Maximum 503 nm
Emission Maximum 512 nm
Molar Extinction Coefficient ~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield High in aqueous environments
Photostability High

Table 1: General Photophysical Properties of BDP FL.

For dSTORM, the photoswitching behavior in the presence of a thiol-containing imaging buffer is crucial. The following table summarizes the performance of BODIPY FL in an optimized imaging buffer.

Photoswitching ParameterValue (in 10 mM MEA buffer)Reference
Total Photons per Localization Event ~1,500 - 2,000
Duty Cycle ~0.05 - 0.1%
Switching Cycles ~10 - 20
Localization Precision ~20 - 30 nm

Table 2: Quantitative Photoswitching Properties of BODIPY FL for dSTORM. MEA (2-mercaptoethylamine) is a common thiol used in dSTORM imaging buffers to induce the photoswitching of fluorophores. The localization precision is an estimated value based on typical performance for SMLM techniques.

Experimental Protocols

The following sections provide detailed protocols for labeling biomolecules with this compound using click chemistry and for performing dSTORM imaging.

Protocol 1: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling of Fixed Cells

This protocol describes the labeling of alkyne-modified biomolecules in fixed cells with this compound. This is a common workflow for imaging the distribution of newly synthesized proteins or DNA.

Materials:

  • Cells cultured on coverslips containing alkyne-modified biomolecules (e.g., via metabolic labeling with L-azidohomoalanine (AHA) for proteins or 5-ethynyl-2'-deoxyuridine (EdU) for DNA).

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • This compound stock solution (10 mM in DMSO)

  • CuSO₄ stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (250 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, 2.5 M in water)

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, add the components in the following order:

    • 442.5 µL PBS

    • 2.5 µL this compound stock solution (final concentration: 50 µM)

    • 2.5 µL CuSO₄ stock solution (final concentration: 250 µM)

    • 2.5 µL THPTA stock solution (final concentration: 1.25 mM)

    • 50 µL Sodium ascorbate stock solution (final concentration: 250 mM) Vortex the solution gently after adding each component.

  • Labeling: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted components.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium for super-resolution imaging.

Protocol 2: dSTORM Imaging of this compound Labeled Samples

This protocol outlines the procedure for acquiring dSTORM images of samples labeled with this compound. The key to successful dSTORM is the use of a specific imaging buffer that promotes the photoswitching of the fluorophore.

Materials:

  • Labeled sample from Protocol 1.

  • dSTORM imaging buffer (see recipe below).

  • A super-resolution microscope equipped with appropriate lasers (e.g., ~488 nm for excitation) and a sensitive camera (e.g., EMCCD or sCMOS).

dSTORM Imaging Buffer Recipe (10 mM MEA):

  • Prepare a stock solution of 1 M 2-mercaptoethylamine (MEA) in water, pH adjusted to ~8.0 with HCl.

  • On the day of imaging, dilute the MEA stock solution to a final concentration of 10 mM in an oxygen-scavenging buffer system (e.g., containing glucose oxidase and catalase).

  • A common buffer composition is: 10% (w/v) glucose, 1% (v/v) β-mercaptoethanol, 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, and an oxygen scavenging system (e.g., 0.5 mg/mL glucose oxidase and 40 µg/mL catalase). The 10 mM MEA is added to this buffer.

Procedure:

  • Microscope Setup:

    • Mount the sample on the microscope stage.

    • Select the appropriate laser line for excitation of BDP FL (~488 nm).

    • Set the camera to acquire a time series of images (typically 5,000-20,000 frames) with a short exposure time (e.g., 10-50 ms).

  • Imaging:

    • Add the dSTORM imaging buffer to the sample.

    • Illuminate the sample with the excitation laser at a high power density to induce photoswitching. The laser power will need to be optimized to achieve a sparse distribution of single-molecule fluorescence events in each frame.

    • Acquire the image series.

  • Data Analysis:

    • Process the acquired image series using a single-molecule localization software package (e.g., ThunderSTORM, rapidSTORM, or commercial software).

    • The software will identify and fit the point spread function (PSF) of each single-molecule event to determine its precise coordinates.

    • Reconstruct the final super-resolution image from the list of localizations.

Visualizations

Experimental Workflow for dSTORM Imaging

dSTORM_Workflow cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Analysis A Alkyne-modified Biomolecule C Click Chemistry (CuAAC) A->C B This compound B->C D Labeled Sample C->D E Add dSTORM Imaging Buffer D->E F High-Power Laser Excitation E->F G Acquire Image Series F->G H Single-Molecule Localization G->H I Image Reconstruction H->I J Super-Resolution Image I->J SMLM_Logic A Diffraction-Limited Image (All molecules 'on') B Stochastic Activation (Few molecules 'on' per frame) A->B Sparsity C Localize Centroid of Each Active Molecule B->C Precision D Repeat for Thousands of Frames C->D Iteration E Combine all Localizations D->E F Reconstructed Super-Resolution Image E->F Integration

References

Live-Cell Imaging with BDP FL Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL azide is a bright, photostable, and cell-permeable fluorescent probe that is ideal for live-cell imaging applications. As an azide-functionalized derivative of the BODIPY™ FL dye, it enables the specific labeling of alkyne-modified biomolecules within living cells via copper-catalyzed or strain-promoted click chemistry.[1][2] Its excellent photophysical properties, including a high quantum yield and sharp emission spectrum, make it a robust tool for visualizing a wide range of dynamic cellular processes with high signal-to-noise ratios.[3][4] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a focus on protein labeling, tracking, and the study of signaling pathways.

Key Features of this compound

  • High Photostability: this compound exhibits superior resistance to photobleaching compared to traditional fluorescein-based dyes, enabling long-term time-lapse imaging with minimal signal degradation.[3]

  • Bright Green Fluorescence: With excitation and emission maxima around 503 nm and 512 nm, respectively, this compound is compatible with standard FITC/GFP filter sets.

  • High Quantum Yield: The high fluorescence quantum yield of BDP FL dyes translates to bright signals and high sensitivity in imaging experiments.

  • Bioorthogonal Reactivity: The azide group allows for highly specific covalent labeling of alkyne-containing biomolecules in the complex environment of a living cell, minimizing off-target effects.

  • Cell Permeability: The small size and neutral charge of the BODIPY core facilitate its diffusion across the cell membrane for the labeling of intracellular targets.

Quantitative Data Summary

The following tables summarize the key photophysical, photostability, and cytotoxicity properties of this compound and its core fluorophore, BODIPY FL. This data is essential for designing and interpreting live-cell imaging experiments.

Table 1: Photophysical Properties of this compound

PropertyValueReferences
Excitation Maximum (λex)503 nm
Emission Maximum (λem)512 nm
Molar Extinction Coefficient (ε)~80,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.97
Purity≥ 90% (HPLC)
Molecular FormulaC₁₇H₂₁BF₂N₆O
Molecular Weight374.20 g/mol
SolubilitySoluble in DMSO, DMF, and alcohols

Table 2: Photostability Profile of BODIPY FL Dyes

ParameterObservationReferences
Photobleaching BODIPY FL dyes are significantly more photostable than fluorescein. The use of antifade reagents can further enhance their stability during long-term imaging.
Lifetime before Photobleaching In the presence of a ROXS (reducing and oxidizing system), the lifetime before photobleaching can be extended to several seconds, a significant improvement over standard buffer conditions.
Mechanism of Photobleaching Primarily occurs through the interaction of the excited-state fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS).

Table 3: Cytotoxicity Data for BODIPY FL Dyes

AssayCell LineConcentrationEffectReferences
MTT Assay HeLa CellsUp to 20 µMNo significant toxicity observed for a BDP-C7 derivative.
General Observation BODIPY FL conjugates> 10 µMModest cytotoxicity, inducing apoptosis and necrosis, was observed for some PEGylated BODIPY derivatives at concentrations exceeding 10 µM.
Cell Viability Various Cell LinesVariesThe cytotoxicity of BODIPY FL conjugates can be highly dependent on the nature of the conjugated molecule. For example, certain triterpenoid conjugates showed selective cytotoxicity.

Note: Specific cytotoxicity can vary depending on the cell type, dye concentration, incubation time, and the specific this compound conjugate. It is always recommended to perform a cytotoxicity assay for your specific experimental conditions.

Experimental Protocols

Protocol 1: Labeling and Imaging of Newly Synthesized Proteins

This protocol describes the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, followed by fluorescent labeling with this compound via copper-catalyzed click chemistry (CuAAC).

Materials:

  • Cells of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Methionine-free medium

  • L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG)

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)

  • Confocal microscope with environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and grow to 70-80% confluency.

  • Metabolic Labeling:

    • Wash cells once with pre-warmed PBS.

    • Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium supplemented with 25-50 µM AHA or HPG.

    • Incubate for 1-4 hours to allow for incorporation of the alkyne-amino acid into newly synthesized proteins.

  • Cell Fixation and Permeabilization (for intracellular targets):

    • Wash cells three times with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry Reaction (CuAAC):

    • Prepare a fresh "click" reaction cocktail. For a 1 mL final volume, mix:

      • 5 µL of 10 mM this compound in DMSO (final concentration: 5 µM)

      • 10 µL of 100 mM CuSO₄

      • 20 µL of 50 mM THPTA

      • 100 µL of 100 mM sodium ascorbate (freshly prepared)

      • 865 µL of PBS

    • Wash the cells twice with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove unreacted reagents.

    • Add live-cell imaging buffer.

    • Image the cells using a confocal microscope with appropriate laser lines and filters for BDP FL (e.g., 488 nm excitation, 500-550 nm emission).

Protocol 2: Tracking Antibody-Drug Conjugate (ADC) Internalization

This protocol outlines the labeling of a monoclonal antibody (mAb) with an alkyne group, conjugation with this compound, and subsequent live-cell imaging to track its internalization.

Materials:

  • Monoclonal antibody (mAb) with an available alkyne modification site

  • This compound

  • Anhydrous DMSO

  • PBS

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Target cells expressing the antigen for the mAb

  • Live-cell imaging buffer

  • Lysosomal marker (e.g., LysoTracker™ Red) (optional)

  • Nuclear stain (e.g., Hoechst 33342) (optional)

  • Confocal microscope with environmental chamber

Procedure:

  • Antibody Labeling with this compound:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Dissolve the alkyne-modified mAb in PBS at a concentration of 1-5 mg/mL.

    • Add a 5-10 fold molar excess of the this compound stock solution to the antibody solution. Ensure the final DMSO concentration is below 10%.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Purify the labeled antibody using a size-exclusion chromatography column to remove unreacted dye.

  • Cell Preparation and Labeling:

    • Seed target cells on glass-bottom dishes and grow to 50-70% confluency.

    • On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.

    • Add the this compound-labeled ADC to the cells at a final concentration of 1-10 µg/mL.

    • If co-staining, add the lysosomal and/or nuclear markers at their recommended concentrations.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).

    • Acquire images at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the binding and internalization of the ADC.

    • Use appropriate laser lines and filters for BDP FL and any other fluorophores.

  • Image Analysis:

    • Quantify the fluorescence intensity inside the cells over time to determine the rate of internalization.

    • Analyze the colocalization of the BDP FL signal with the lysosomal marker to track the trafficking of the ADC to lysosomes.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway that can be investigated using this compound.

experimental_workflow_protein_synthesis cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_seeding Seed Cells on Glass-Bottom Dish metabolic_labeling Incubate with Alkyne-Amino Acid cell_seeding->metabolic_labeling fix_perm Fix and Permeabilize (for intracellular targets) metabolic_labeling->fix_perm click_reaction Perform CuAAC Click Reaction with This compound fix_perm->click_reaction wash Wash to Remove Excess Reagents click_reaction->wash live_imaging Live-Cell Confocal Microscopy wash->live_imaging

Caption: Workflow for labeling newly synthesized proteins.

experimental_workflow_adc cluster_adc_prep ADC Preparation cluster_cell_treatment Cell Treatment cluster_imaging_analysis Imaging and Analysis ab_labeling Label Alkyne-mAb with this compound purification Purify Labeled ADC ab_labeling->purification adc_incubation Incubate Cells with Labeled ADC cell_seeding Seed Target Cells cell_seeding->adc_incubation live_imaging Time-Lapse Confocal Microscopy adc_incubation->live_imaging quantification Quantify Internalization and Colocalization live_imaging->quantification

Caption: Workflow for tracking ADC internalization.

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_endocytosis Endocytic Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS EGFR_dimer->Grb2_Sos PI3K PI3K EGFR_dimer->PI3K Endosome Early Endosome EGFR_dimer->Endosome Internalization Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Recycling to Membrane Endosome->Recycling Recycling->EGFR

Caption: Simplified EGFR signaling and trafficking pathway.

References

Application Notes and Protocols: BDP FL Azide Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL azide is a bright, photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores.[1][2] Its azide functionality allows for its covalent attachment to alkyne-modified molecules via the highly efficient and specific "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] These bioorthogonal reactions are invaluable tools for labeling peptides and other biomolecules, enabling a wide range of applications in fluorescence imaging, flow cytometry, and diagnostics.[1] BDP FL is spectrally compatible with instruments designed for fluorescein (FAM) and Alexa Fluor 488, exhibiting strong green fluorescence with high quantum yields in aqueous environments.

This document provides detailed protocols for the conjugation of this compound to alkyne-modified peptides using both CuAAC and SPAAC methods. It also includes information on the purification and characterization of the resulting fluorescently labeled peptides.

Properties of this compound

Quantitative data for this compound is summarized in the table below. This information is crucial for designing labeling experiments and for the characterization of the final conjugate.

PropertyValueReference
Molecular FormulaC₁₇H₂₁BF₂N₆O
Molecular Weight374.20 g/mol
Excitation Wavelength (λex)503 nm
Emission Wavelength (λem)512 nm
Molar Extinction Coefficient (ε)80,000 L·mol⁻¹·cm⁻¹
AppearanceOrange solid
SolubilitySoluble in organic solvents (DMSO, DMF, alcohols)

Experimental Protocols

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for conjugating this compound to peptides containing a terminal alkyne. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Diagram of the CuAAC Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Stock Solutions: - Alkyne-Peptide - this compound (in DMSO) - CuSO4 - Sodium Ascorbate Mixing Mix Peptide and This compound Reagent_Prep->Mixing Addition Add CuSO4 and Sodium Ascorbate Mixing->Addition Incubation Incubate at Room Temperature Addition->Incubation Purification Purify by RP-HPLC Incubation->Purification Analysis Characterize by Mass Spectrometry and Spectroscopy Purification->Analysis

Caption: Workflow for this compound-peptide conjugation via CuAAC.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Prepare Stock Solutions:

    • Alkyne-modified Peptide: Prepare a 1-10 mM stock solution of the alkyne-modified peptide in deionized water or a buffer compatible with your peptide's solubility.

    • This compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be freshly prepared as it is prone to oxidation.

    • THPTA (Optional): Prepare a 200 mM stock solution of THPTA in deionized water. THPTA is a ligand that stabilizes the Cu(I) catalyst and can improve reaction efficiency.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified peptide to the desired final concentration (e.g., 1 mM).

    • Add 1.5 to 5 molar equivalents of the this compound stock solution. The optimal ratio may need to be determined empirically.

    • If using THPTA, add it to the reaction mixture at a final concentration of 1-2 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 1 to 4 hours. The reaction can also be left overnight. Reaction progress can be monitored by LC-MS.

  • Purification:

    • Following the incubation, the BDP FL-peptide conjugate can be purified from unreacted dye and other reagents using RP-HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is ideal for labeling sensitive biological samples where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), incorporated into the peptide, which reacts spontaneously with the azide group of BDP FL.

Diagram of the SPAAC Workflow

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Stock Solutions: - Cyclooctyne-Peptide - this compound (in DMSO) Mixing Mix Peptide and This compound Reagent_Prep->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Purification Purify by RP-HPLC or Size-Exclusion Chromatography Incubation->Purification Analysis Characterize by Mass Spectrometry and Spectroscopy Purification->Analysis

Caption: Workflow for this compound-peptide conjugation via SPAAC.

Materials:

  • Cyclooctyne-modified peptide (e.g., DBCO-peptide)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Deionized water

  • RP-HPLC system or size-exclusion chromatography (SEC) system

  • Mass spectrometer

Protocol:

  • Prepare Stock Solutions:

    • Cyclooctyne-modified Peptide: Prepare a 1-10 mM stock solution of the cyclooctyne-modified peptide in deionized water or a compatible buffer.

    • This compound: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the cyclooctyne-modified peptide to the desired final concentration (e.g., 1 mM).

    • Add 1.5 to 3 molar equivalents of the this compound stock solution.

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 2 to 12 hours. The reaction kinetics of SPAAC can be slower than CuAAC, and the specific cyclooctyne used will influence the reaction time. Reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the BDP FL-peptide conjugate using RP-HPLC as described for the CuAAC protocol. For larger peptides or proteins, size-exclusion chromatography may be a suitable alternative.

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry and UV-Vis spectroscopy.

Data Presentation

Successful conjugation of this compound to a peptide will result in a product with distinct spectral properties. The table below summarizes expected outcomes and key parameters to measure for characterization.

ParameterExpected OutcomeMethod of Analysis
Purity >95%RP-HPLC
Identity Confirmation Observed mass = Mass of peptide + Mass of this compound (374.20 Da)Mass Spectrometry (MALDI-TOF, ESI-MS)
Labeling Efficiency High (typically >70-80%)Calculated from HPLC peak areas or spectroscopic analysis
Absorption Maximum (λabs) ~503 nmUV-Vis Spectroscopy
Emission Maximum (λem) ~512 nmFluorescence Spectroscopy
Quantum Yield (Φ) High (expected to be similar to unconjugated BDP FL)Comparative method using a standard fluorophore (e.g., fluorescein)
Photostability High (characteristic of BODIPY dyes)Time-course fluorescence measurement under continuous illumination

Note: The specific yield and quantum yield will be dependent on the peptide sequence and the local environment of the dye.

Conclusion

The conjugation of this compound to alkyne-modified peptides via CuAAC or SPAAC provides a robust and efficient method for generating fluorescently labeled probes. These protocols offer a starting point for researchers to develop and optimize their specific labeling strategies. The resulting BDP FL-peptide conjugates are valuable tools for a wide array of applications in biological research and drug development, leveraging the excellent photophysical properties of the BODIPY fluorophore.

References

Troubleshooting & Optimization

BDP FL Azide Click Chemistry Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP FL azide in click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

This compound is a light-sensitive compound and should be stored at -20°C in the dark for long-term stability (up to 24 months).[1] For short-term use, it can be kept at room temperature for up to three weeks, but prolonged exposure to light should be avoided.[1] The compound is typically shipped at ambient temperature.[2] It is soluble in organic solvents like DMF, DMSO, and alcohols.[2]

Q2: My click chemistry reaction with this compound has a low yield. What are the potential causes and how can I improve it?

Low yield in a this compound click chemistry reaction can stem from several factors. Common issues include problems with the copper catalyst, suboptimal reaction conditions, or issues with the reactants themselves.

Potential causes and solutions include:

  • Inactive Copper Catalyst: The active catalyst in the reaction is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen.[3]

    • Solution: Ensure your reducing agent, such as sodium ascorbate, is fresh as it degrades over time. It's recommended to use a freshly prepared solution of sodium ascorbate for each experiment. Deoxygenating your reaction mixture by bubbling with an inert gas like nitrogen or argon can also be beneficial, especially for slow reactions or when using low catalyst concentrations.

  • Insufficient Ligand: Ligands like THPTA or TBTA are crucial for stabilizing the Cu(I) catalyst, especially in aqueous buffers.

    • Solution: A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from reactive oxygen species.

  • Incorrect Stoichiometry: While a 1:1 stoichiometry of azide to alkyne is theoretical, using a slight excess of one reactant can drive the reaction to completion.

  • Reactant Accessibility: For large biomolecules like proteins, the alkyne or azide groups might be sterically hindered or buried within the molecule's structure.

    • Solution: Consider adding a co-solvent like DMSO to help expose the reactive sites.

Q3: I am observing high background fluorescence in my experiment. What could be the reason?

High background fluorescence can be caused by unreacted this compound that has not been sufficiently removed after the reaction.

  • Solution: Efficient purification of the labeled product is crucial. Methods like size-exclusion chromatography (SEC), dialysis, or precipitation (e.g., with ethanol or acetone) can be used to remove excess dye. The choice of purification method will depend on the nature of your labeled biomolecule.

Q4: Are there any known side reactions or stability issues with this compound under click chemistry conditions?

BDP FL is a photostable dye. However, like many fluorescent dyes, it can be sensitive to harsh chemical conditions. While specific side reactions for this compound in click chemistry are not extensively documented in the provided search results, general considerations for click chemistry apply. For instance, the presence of thiols in the reaction mixture can sometimes interfere with the copper catalyst.

Q5: What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. For reactions in aqueous buffers, it is common to first dissolve the dye in a minimal amount of an organic solvent like DMSO and then add it to the aqueous reaction mixture.

Troubleshooting Guide

This guide addresses common problems encountered during this compound click chemistry reactions in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive copper catalyst due to oxidation.Use a fresh stock of sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider deoxygenating the reaction mixture.
Insufficient or inappropriate ligand.Use a water-soluble ligand like THPTA for aqueous reactions. Maintain a 5:1 ligand-to-copper ratio.
Steric hindrance of the alkyne or azide group.Add a co-solvent (e.g., DMSO) to improve the accessibility of reactive groups.
Incorrect reagent concentrations.Optimize the concentrations of this compound, alkyne-modified molecule, copper, and ligand. See the table below for recommended concentration ranges.
High Background Signal Incomplete removal of unreacted this compound.Employ a suitable purification method such as size-exclusion chromatography, dialysis, or precipitation to effectively remove excess dye.
Reaction Inconsistency Variable oxygen exposure.Standardize the procedure for deoxygenating solvents and protecting the reaction from air. Capping the reaction tube can help.
Degradation of stock solutions.Prepare fresh sodium ascorbate solution for each experiment. Store other stock solutions appropriately.

Quantitative Data Summary

The following table summarizes recommended concentration ranges for key components in a copper-catalyzed click chemistry reaction.

Component Recommended Concentration Notes
This compound 1.1 - 2 equivalents (relative to the alkyne)A slight excess can help drive the reaction to completion.
Alkyne-modified Biomolecule Variable (typically in the µM to low mM range)The optimal concentration depends on the specific biomolecule and experimental setup.
Copper(II) Sulfate (CuSO₄) 50 - 100 µMHigher concentrations can sometimes improve yield but may also lead to side reactions or damage to biomolecules.
Ligand (e.g., THPTA) 250 - 500 µM (5:1 ratio to copper)A 5-fold excess of ligand to copper is recommended to stabilize the Cu(I) catalyst and protect biomolecules.
Sodium Ascorbate 1 - 5 mMShould be in excess to ensure complete reduction of Cu(II) to Cu(I). Use a freshly prepared solution.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound
  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-modified Protein: 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA Ligand: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to the desired final concentration (e.g., 2-fold molar excess over the protein).

    • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio. Mix gently.

    • Add the catalyst premix to the reaction tube containing the protein and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-2 hours, protected from light. Reaction progress can be monitored by techniques like SDS-PAGE with fluorescence imaging.

  • Purification:

    • Purify the labeled protein from unreacted dye and catalyst components using a desalting column (size-exclusion chromatography) or dialysis.

Protocol 2: Troubleshooting by Testing Reaction Components

If a reaction fails, it can be useful to test the activity of each component individually.

  • Prepare a control reaction: Use a known, reliable alkyne and azide pair to confirm the activity of your catalyst and reducing agent.

  • Test the this compound: React your this compound with a known active alkyne to ensure the dye's azide functionality is intact.

  • Test the Alkyne-Modified Biomolecule: React your alkyne-modified biomolecule with a known active azide (e.g., a fluorescent azide with a different color) to confirm the presence and accessibility of the alkyne groups.

Visualizations

Click_Chemistry_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification p1 Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ligand, Ascorbate) r1 Combine Alkyne-Biomolecule and this compound p1->r1 r2 Add Catalyst Premix (CuSO4 + Ligand) r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 r4 Incubate (1-2h, RT) r3->r4 a1 Monitor Reaction (e.g., SDS-PAGE) r4->a1 a2 Purify Labeled Product (e.g., SEC, Dialysis) a1->a2

Caption: General experimental workflow for a this compound click chemistry reaction.

Troubleshooting_Flowchart start Low/No Product q1 Is the Sodium Ascorbate solution fresh? start->q1 s1 Prepare fresh Sodium Ascorbate q1->s1 No q2 Is a ligand being used (e.g., THPTA)? q1->q2 Yes s1->q2 s2 Add ligand at a 5:1 ratio to Copper q2->s2 No q3 Is the reaction mixture protected from oxygen? q2->q3 Yes s2->q3 s3 Deoxygenate solvents and use an inert atmosphere q3->s3 No q4 Are the reactant concentrations optimal? q3->q4 Yes s3->q4 s4 Optimize concentrations (see data table) q4->s4 No end Reaction Optimized q4->end Yes s4->end

Caption: A troubleshooting flowchart for low-yield this compound click chemistry reactions.

References

Technical Support Center: Reducing Non-Specific Binding of BDP FL Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP FL azide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific binding in their experiments.

Troubleshooting Guides

High background fluorescence can significantly impact the quality and interpretation of your results. This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound.

Issue: High background fluorescence observed in my negative control (no alkyne-tagged target).

This indicates that the this compound is binding to components in your sample other than the intended target.

Possible Causes and Solutions:

  • Suboptimal Probe Concentration: An excess of this compound can lead to increased non-specific binding.

    • Solution: Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal with minimal background.

  • Inadequate Blocking: Failure to block non-specific binding sites on your sample can result in the dye adhering to various surfaces.

    • Solution: Use an appropriate blocking agent to saturate these sites before introducing the this compound. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and fish gelatin.[1][2] The choice of blocking agent may need to be empirically determined for your specific sample type.

  • Insufficient Washing: Unbound this compound that is not washed away will contribute to background fluorescence.

    • Solution: Increase the number and duration of wash steps after the click chemistry reaction. Using a mild detergent, such as Tween-20, in your wash buffer can help to remove non-specifically bound probe.

  • Hydrophobic Interactions: BDP FL, being a BODIPY dye, has a hydrophobic character which can lead to non-specific binding to hydrophobic regions of proteins or lipids.

    • Solution: Adding a small amount of a non-ionic surfactant to your buffers can help to disrupt these interactions.[3][4] In some cases, washing with a buffer containing a low concentration of an organic solvent like DMSO has been reported to reduce this type of non-specific binding.

Decision-Making Workflow for Troubleshooting High Background

The following diagram illustrates a logical workflow to diagnose and address high background fluorescence.

G start High Background Fluorescence control Run Negative Control (No Alkyne Target) start->control background_in_control High Background in Negative Control? control->background_in_control autofluorescence Check for Autofluorescence background_in_control->autofluorescence No troubleshoot_nsb Troubleshoot Non-Specific Binding of this compound background_in_control->troubleshoot_nsb Yes low_background Low Background in Control autofluorescence->low_background optimize_concentration Titrate BDP FL Azide Concentration troubleshoot_nsb->optimize_concentration optimize_blocking Optimize Blocking (Agent & Incubation Time) optimize_concentration->optimize_blocking optimize_washing Enhance Washing Steps (Number, Duration, Detergent) optimize_blocking->optimize_washing modify_buffer Modify Buffer Composition (e.g., add surfactant) optimize_washing->modify_buffer modify_buffer->low_background proceed Proceed with Experiment low_background->proceed

A decision-making workflow for troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding with this compound?

A1: The primary causes include:

  • Excessive probe concentration: Using too much this compound increases the likelihood of it binding to off-target sites.

  • Insufficient blocking: Failure to block non-specific binding sites leaves them available for the dye to attach.

  • Inadequate washing: Not thoroughly washing away unbound dye will result in a high background signal.

  • Hydrophobic and electrostatic interactions: The chemical nature of the BDP FL dye can lead to non-specific interactions with cellular components.[1]

  • Sample autofluorescence: The sample itself may fluoresce at the same wavelength as BDP FL, which can be mistaken for non-specific binding.

Q2: How can I differentiate between non-specific binding and autofluorescence?

A2: To distinguish between these two sources of background, you should run two key controls:

  • Unstained sample: An unstained sample that has gone through all the processing steps (fixation, permeabilization) will reveal the level of natural autofluorescence.

  • No-alkyne control: A sample that has not been labeled with an alkyne but is subjected to the full click chemistry reaction with this compound will show the extent of non-specific binding of the dye.

Q3: What are the recommended blocking agents to reduce non-specific binding of this compound?

A3: Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5% in a buffer like PBS.

  • Normal Serum: Serum from the same species as the secondary antibody (if used) is often very effective.

  • Fish Gelatin: A good alternative to BSA, particularly if there are concerns about cross-reactivity with mammalian proteins. The optimal blocking agent and concentration may need to be determined empirically for your specific experiment.

Q4: Can the click chemistry reaction conditions contribute to non-specific binding?

A4: While the click chemistry reaction itself is highly specific, the reaction components can sometimes contribute to background. For instance, precipitates of the copper catalyst can create fluorescent artifacts. It is crucial to use freshly prepared and high-quality reagents and to ensure that all components are fully dissolved in the reaction cocktail.

Q5: Are there any alternatives to copper-catalyzed click chemistry that might reduce background?

A5: Yes, if you suspect that the copper catalyst is contributing to background or causing cell toxicity, you can consider using strain-promoted azide-alkyne cycloaddition (SPAAC). This "copper-free" click chemistry utilizes a strained alkyne (e.g., a cyclooctyne) that reacts with the azide without the need for a copper catalyst.

Quantitative Data on Reducing Non-Specific Binding

Optimizing experimental parameters is key to achieving a high signal-to-noise ratio (SNR). The following table provides representative data on how different troubleshooting steps can impact background fluorescence and the SNR. Please note that these values are illustrative and the actual results may vary depending on the specific experimental setup.

ConditionAverage Background Intensity (Arbitrary Units)Average Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio (Signal/Background)
Unoptimized Protocol 1503002.0
Titrated this compound (Reduced Concentration) 802803.5
Optimized Blocking (3% BSA, 1 hour) 602904.8
Enhanced Washing (3 x 10 min with 0.1% Tween-20) 402857.1
Combined Optimization 302809.3

Experimental Protocols

Protocol: Optimizing this compound Concentration

  • Prepare a dilution series of this compound in your click chemistry reaction buffer. A good starting point is to test concentrations ranging from 0.5 µM to 10 µM.

  • Label your samples (both positive, with the alkyne target, and negative, without) with each concentration of the this compound under your standard click chemistry reaction conditions.

  • Wash all samples using a consistent and thorough washing protocol.

  • Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Quantify the fluorescence intensity of the specific signal (in the positive samples) and the background (in the negative samples) for each concentration.

  • Determine the optimal concentration that provides the highest signal-to-noise ratio.

Protocol: Standard Click Chemistry Reaction for Cellular Imaging

This protocol provides a general workflow for labeling alkyne-modified biomolecules with this compound in fixed cells.

G cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_imaging Imaging cell_culture 1. Cell Culture & Alkyne Labeling fixation 2. Fixation cell_culture->fixation permeabilization 3. Permeabilization fixation->permeabilization blocking 4. Blocking permeabilization->blocking click_reaction 5. Click Reaction with This compound blocking->click_reaction washing 6. Washing click_reaction->washing mounting 7. Mounting washing->mounting imaging 8. Fluorescence Microscopy mounting->imaging

A general experimental workflow for a click chemistry reaction with this compound.
  • Cell Culture and Alkyne Labeling: Culture your cells of interest and introduce the alkyne-modified molecule for metabolic labeling.

  • Fixation: Fix the cells using an appropriate fixative, such as 4% paraformaldehyde in PBS, for 10-15 minutes at room temperature.

  • Permeabilization: If your target is intracellular, permeabilize the cells with a detergent like 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to minimize non-specific binding.

  • Click Reaction: Prepare the click reaction cocktail containing this compound, a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand. Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells extensively with PBS, potentially including a mild detergent, to remove unbound this compound and reaction components.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Fluorescence Microscopy: Image the samples using a fluorescence microscope with the appropriate filter set for BDP FL (similar to FITC or GFP).

References

BDP FL azide photostability and how to prevent photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP FL azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments, with a special focus on its photostability and the prevention of photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bright, green-emitting fluorescent dye belonging to the borondipyrromethene (BODIPY) class.[1] It is functionalized with an azide group, making it suitable for bioorthogonal "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise and stable labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and lipids for various applications, including fluorescence microscopy, flow cytometry, and high-content screening.

Q2: What are the key spectral properties of this compound?

This compound is characterized by its high molar extinction coefficient and exceptional fluorescence quantum yield, which contribute to its brightness. Its spectral properties are summarized in the table below.

Q3: How photostable is this compound?

This compound, like other BODIPY dyes, is known for its high photostability, which is significantly greater than that of traditional green fluorophores like fluorescein (FITC).[1] This inherent stability stems from its chemical structure, which is less prone to the photochemical reactions that lead to the degradation of other dyes when exposed to light.

Q4: What is photobleaching and why is it a concern?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process results in the loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of imaging experiments. In time-lapse microscopy or experiments requiring intense illumination, photobleaching can lead to a diminished signal before the experiment is complete.

Q5: What factors contribute to the photobleaching of this compound?

The primary cause of photobleaching for BODIPY dyes is the interaction of the excited-state fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These ROS can then chemically modify and destroy the dye molecule, rendering it non-fluorescent. Factors that exacerbate photobleaching include:

  • High Illumination Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, a faster rate of photobleaching.

  • Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.

  • Presence of Oxygen: Molecular oxygen is a key mediator in the photobleaching process of many fluorophores.

Troubleshooting Guide: Preventing Photobleaching

Rapid signal loss or dim fluorescence during your experiment can be frustrating. This guide provides systematic steps to troubleshoot and mitigate photobleaching of this compound.

Problem: My this compound signal is fading too quickly.

This is a common issue that can often be resolved by optimizing your experimental setup and imaging parameters.

Step 1: Evaluate Your Imaging Parameters

High illumination intensity and long exposure times are the most common culprits for accelerated photobleaching.

  • Reduce Laser Power/Illumination Intensity: Use the lowest possible illumination intensity that still provides a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector. If the signal is weak, consider using a more sensitive detector or increasing the camera gain, rather than lengthening the exposure.

  • Avoid Unnecessary Illumination: Only expose your sample to the excitation light when actively acquiring an image. Use transmitted light (brightfield or DIC) to find and focus on your region of interest.

Step 2: Utilize Antifade Reagents

Incorporating an antifade reagent into your mounting medium is one of the most effective ways to combat photobleaching. These reagents work by scavenging free radicals and reducing the concentration of molecular oxygen.

  • For Fixed Samples: Use a commercially available antifade mounting medium.

  • For Live-Cell Imaging: Use a live-cell compatible antifade reagent.

Step 3: Choose the Right Imaging System

Modern microscopy systems often have features designed to minimize photobleaching.

  • Confocal Microscopy: Spinning disk confocal microscopes are generally gentler on samples than laser scanning confocals.

  • Widefield Microscopy: Use neutral density filters to reduce the intensity of the excitation light.

Troubleshooting Flowchart

For a systematic approach to troubleshooting photobleaching, please refer to the following flowchart:

troubleshooting_photobleaching start Start: this compound signal fades rapidly check_illumination Are you using the lowest necessary illumination intensity and exposure time? start->check_illumination reduce_illumination Action: Reduce laser power and exposure time. check_illumination->reduce_illumination No use_antifade Are you using an antifade reagent? check_illumination->use_antifade Yes reduce_illumination->use_antifade end_success Problem Resolved: Stable fluorescence signal reduce_illumination->end_success add_antifade Action: Incorporate a suitable antifade mounting medium. use_antifade->add_antifade No check_oxygen Is your sample exposed to a high oxygen environment? use_antifade->check_oxygen Yes add_antifade->check_oxygen add_antifade->end_success oxygen_scavenger Action: Consider using an oxygen scavenging system for live-cell imaging. check_oxygen->oxygen_scavenger Yes check_dye_concentration Is the dye concentration optimal? check_oxygen->check_dye_concentration No oxygen_scavenger->check_dye_concentration oxygen_scavenger->end_success optimize_concentration Action: Titrate the dye concentration to find the optimal balance between signal and background. check_dye_concentration->optimize_concentration No end_further_assistance Contact Technical Support for further assistance. check_dye_concentration->end_further_assistance Yes optimize_concentration->end_success

Troubleshooting flowchart for rapid signal fading of this compound.

Quantitative Data

Table 1: Photophysical Properties of this compound

PropertyValue
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~512 nm
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.90

Table 2: Qualitative Photostability Comparison of Green Fluorophores

FluorophoreRelative PhotostabilitypH Sensitivity
BDP FL HighLow
Alexa Fluor 488 HighLow (pH 4-10)[2]
Fluorescein (FITC) LowHigh (pH dependent)

Experimental Protocols

To quantitatively assess the photostability of this compound in your own experiments, we provide the following detailed protocol. This protocol is designed for a head-to-head comparison with another fluorophore.

Protocol: Quantitative Comparison of Fluorophore Photostability in Fixed Cells

Objective: To measure and compare the photobleaching rate of this compound against another green fluorophore (e.g., Alexa Fluor 488 azide) under identical imaging conditions.

Materials:

  • Fixed cells labeled with this compound and the comparator fluorophore on separate coverslips.

  • Mounting medium (with or without antifade reagent, depending on the experimental question).

  • Fluorescence microscope (confocal or widefield) with a stable light source and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare your biological samples and perform the click chemistry reaction to label them with either this compound or the comparator azide.

    • Ensure that the labeling conditions and fluorophore concentrations are optimized to achieve comparable initial fluorescence intensities between the two samples.

    • Mount the coverslips onto microscope slides using the same mounting medium for both.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Use the same objective and filter set for both fluorophores.

    • Set the imaging parameters (laser power/illumination intensity, exposure time, camera gain, etc.) to be identical for both samples. Choose settings that provide a good initial signal without saturating the detector.

  • Image Acquisition:

    • Place the first sample (e.g., this compound) on the microscope stage.

    • Find a representative field of view.

    • Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images should be as short as possible.

    • Continue acquiring images until the fluorescence intensity has decreased to at least 50% of its initial value.

    • Repeat the exact same acquisition protocol for the second sample (comparator fluorophore).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define a region of interest (ROI) that encompasses the fluorescently labeled structures.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Measure the mean fluorescence intensity of a background region (an area with no cells) for each frame.

    • Subtract the background intensity from the ROI intensity for each frame.

    • Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame.

    • Plot the normalized fluorescence intensity as a function of time for both fluorophores.

    • From the resulting photobleaching curves, determine the half-life (t₁/₂) for each fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the quantitative comparison of fluorophore photostability.

photostability_workflow start Start: Compare Photostability prep_samples Prepare two sets of labeled samples: 1. This compound 2. Comparator Fluorophore start->prep_samples mount_samples Mount both samples using identical mounting medium prep_samples->mount_samples microscope_setup Set up microscope with identical imaging parameters for both samples mount_samples->microscope_setup acquire_bdp Acquire time-lapse images of this compound sample under continuous illumination microscope_setup->acquire_bdp acquire_comparator Acquire time-lapse images of comparator sample under the same conditions acquire_bdp->acquire_comparator analyze_data Analyze image data: - Measure fluorescence intensity over time - Background correction - Normalization acquire_comparator->analyze_data plot_curves Plot normalized intensity vs. time for both fluorophores analyze_data->plot_curves calculate_halflife Calculate photobleaching half-life (t₁/₂) for each fluorophore plot_curves->calculate_halflife compare_results Compare the photostability based on the half-lives calculate_halflife->compare_results

Workflow for the quantitative comparison of fluorophore photostability.

References

BDP FL Azide Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common aggregation issues encountered when working with BDP FL azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescent probe containing a BODIPY FL dye and an azide group. The BODIPY FL core provides a bright, photostable green fluorescence, while the azide moiety allows for its covalent attachment to molecules containing an alkyne group via a "click chemistry" reaction.[1][2] This makes it a valuable tool for fluorescently labeling a wide range of biomolecules, including proteins, nucleic acids, and other cellular components for applications such as fluorescence imaging, flow cytometry, and biomolecule tracking.[1]

Q2: What are the known solubility properties of this compound?

This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[3][4] However, like many other BODIPY dyes, it has limited solubility in aqueous solutions, which can lead to aggregation.

Q3: What causes this compound to aggregate in experiments?

Aggregation of this compound is primarily caused by its hydrophobic nature and limited solubility in aqueous buffers. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous experimental buffer, the dye molecules can self-associate to minimize their contact with water, leading to the formation of aggregates. This phenomenon is a common issue with many fluorescent dyes.

Q4: How can I detect if my this compound solution has aggregated?

Aggregation can be detected through several methods:

  • Visual Inspection: The most obvious sign of severe aggregation is the appearance of visible precipitates or cloudiness in the solution.

  • Fluorescence Microscopy: In imaging applications, aggregation may appear as bright, punctate (dot-like) artifacts rather than the expected specific staining pattern.

  • UV-Vis Spectroscopy: Aggregation can cause changes in the absorbance spectrum of the dye.

  • Fluorescence Spectroscopy: A common consequence of aggregation is fluorescence quenching, leading to a weaker signal than expected.

Q5: Can aggregation of this compound be reversed?

In some cases, mild aggregation can be reversed by diluting the solution, adding a small amount of an organic co-solvent, or through sonication. However, it is generally more effective to prevent aggregation from occurring in the first place.

Troubleshooting Guide

This guide addresses common issues related to this compound aggregation.

Issue 1: Low or no fluorescent signal in my experiment.

  • Possible Cause: Aggregation-induced fluorescence quenching.

  • Troubleshooting Steps:

    • Check for visible precipitates: Visually inspect your staining solution. If cloudy, centrifuge the solution to pellet the aggregates and use the supernatant, though this will reduce the effective concentration.

    • Optimize the working concentration: High concentrations of the dye increase the likelihood of aggregation. Perform a concentration titration to find the lowest effective concentration that still provides a good signal-to-noise ratio.

    • Modify the buffer: The composition of your aqueous buffer can influence dye solubility. Try adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to your final staining buffer to improve solubility. Be mindful that high concentrations of organic solvents can be detrimental to cells or protein function.

    • Use anti-aggregation additives: Consider adding a non-ionic surfactant such as Tween-20 or Triton X-100 (at concentrations below their critical micelle concentration, e.g., 0.01-0.1%) to your buffer to help prevent hydrophobic interactions between dye molecules.

Issue 2: Appearance of bright, punctate spots in fluorescence microscopy images.

  • Possible Cause: The bright spots are likely aggregates of this compound.

  • Troubleshooting Steps:

    • Filter the staining solution: Before applying to your sample, filter the this compound working solution through a 0.2 µm syringe filter to remove any pre-existing aggregates.

    • Optimize the dissolution of the stock solution: Ensure your this compound is fully dissolved in the organic solvent before preparing your working solution. Gentle warming or brief sonication of the stock solution can aid in complete dissolution.

    • Prepare fresh working solutions: Do not store diluted aqueous working solutions of this compound for extended periods, as aggregation can occur over time. Prepare them fresh for each experiment.

Quantitative Data Summary

PropertyValue/InformationSource(s)
Appearance Orange solid
Molecular Weight ~374.20 g/mol
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~509-512 nm
Solubility Soluble in DMSO, DMF, alcohols
Storage of Stock Solution -20°C in the dark

Experimental Protocols

1. Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a concentrated stock solution of this compound.

  • Materials:

    • This compound solid

    • High-quality, anhydrous DMSO

    • Microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW ~374.2 g/mol ) in approximately 267 µL of DMSO.

    • Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

2. General Protocol for Click Chemistry Labeling

This protocol is a starting point for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The optimal conditions, especially the concentrations of the dye and catalyst, may need to be determined empirically for your specific application.

  • Materials:

    • Aliquot of 10 mM this compound stock solution in DMSO

    • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS)

    • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

    • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

    • Freshly prepared sodium ascorbate stock solution (e.g., 300 mM in water)

  • Procedure:

    • In a microcentrifuge tube, combine your alkyne-modified biomolecule with the this compound stock solution. A 2-5 fold molar excess of the dye over the biomolecule is a good starting point.

    • Add the copper-stabilizing ligand to the reaction mixture and vortex briefly.

    • Add the CuSO4 solution and vortex.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Vortex the mixture thoroughly.

    • Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours, or as optimized for your specific reactants.

    • Purify the labeled biomolecule from excess dye and reaction components using an appropriate method (e.g., dialysis, size exclusion chromatography, or precipitation).

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solutions Troubleshooting Solutions cluster_outcome Expected Outcome Issue Low Signal or Punctate Staining Cause This compound Aggregation Issue->Cause is likely due to Sol1 Optimize Concentration Cause->Sol1 Sol2 Modify Buffer (add co-solvent) Cause->Sol2 Sol3 Use Additives (e.g., Tween-20) Cause->Sol3 Sol4 Filter Staining Solution Cause->Sol4 Sol5 Prepare Fresh Solutions Cause->Sol5 Outcome Improved Signal & Reduced Artifacts Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome Sol5->Outcome

Caption: Troubleshooting workflow for this compound aggregation issues.

ClickChemistryWorkflow cluster_product Product Alkyne Alkyne-modified Biomolecule LabeledProduct Fluorescently Labeled Biomolecule Alkyne->LabeledProduct Azide This compound Azide->LabeledProduct Copper CuSO4 + Ligand Copper->LabeledProduct Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->LabeledProduct

Caption: Simplified workflow for CuAAC (Click Chemistry) reaction.

References

Technical Support Center: BDP FL Azide & Copper Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BDP FL azide in copper-catalyzed click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of a copper catalyst on this compound's fluorescence?

The primary impact is significant fluorescence quenching.[1] Copper ions, particularly Cu(II), are known to quench the fluorescence of BODIPY dyes.[1] This quenching effect is a critical consideration during experimental design and data interpretation.

Q2: Why does copper quench the fluorescence of BDP FL?

Fluorescence quenching by copper can occur through several mechanisms, including static quenching via the formation of a non-fluorescent complex between the dye and the copper ion.[2] This interaction can facilitate processes like metal-to-ligand electron transfer, which dissipates the energy that would otherwise be released as fluorescence.[2]

Q3: Is the fluorescence quenching reversible?

Yes, in many cases, the fluorescence can be recovered. After the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is complete, the copper catalyst can be removed through purification steps.[3] Techniques like precipitation or chromatography can effectively eliminate copper ions, leading to the restoration of the BDP FL fluorophore's signal.

Q4: What is the role of a copper catalyst in a reaction with this compound?

Copper(I) is a crucial catalyst for the azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". It dramatically accelerates the reaction rate (by a factor of 10^7 to 10^8) and ensures high specificity, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole product. This reaction is widely used to covalently link molecules, such as attaching the this compound fluorophore to a target molecule containing an alkyne group.

Q5: Should I use Cu(I) or Cu(II) for my click reaction?

While Cu(I) is the active catalytic species, Cu(II) salts like copper(II) sulfate (CuSO₄) are more stable and commonly used. In the reaction mixture, a reducing agent, typically sodium ascorbate, is added to reduce Cu(II) to the active Cu(I) state in situ.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal Post-Reaction 1. Copper-induced Quenching: Residual copper catalyst remaining in the sample. 2. Incomplete Reaction: The click reaction did not proceed to completion. 3. Fluorophore Degradation: BDP FL dye may have been damaged by reactive oxygen species generated during the reaction.1. Purification: Thoroughly purify the product to remove all traces of copper. Use methods like ethanol precipitation, dialysis, or column chromatography. 2. Optimize Reaction: Ensure appropriate concentrations of all reagents. Consider increasing reaction time or temperature. Use a copper-stabilizing ligand like THPTA or TBTA to improve catalytic efficiency. 3. Use Ligands/Protectants: Incorporate a copper-chelating ligand (e.g., THPTA) which can protect biomolecules from oxidative damage. Adding aminoguanidine can also prevent side reactions.
High Background Fluorescence 1. Unreacted this compound: Excess fluorescent azide that was not consumed in the reaction. 2. Non-specific Binding: The fluorescent probe is binding non-specifically to other components in your sample.1. Purification: Remove unreacted azide through rigorous purification methods like dialysis, size-exclusion chromatography, or precipitation. 2. Blocking: If working with cells or tissues, use appropriate blocking buffers to minimize non-specific binding.
Reaction Fails or Yield is Very Low 1. Catalyst Inactivity: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen. 2. Incorrect Reagent Ratios: Suboptimal concentrations of azide, alkyne, copper, or reducing agent. 3. Inhibitors: Components in your buffer or sample may be inhibiting the catalyst.1. Use a Ligand & Fresh Reducing Agent: Always use a stabilizing ligand like THPTA and a freshly prepared solution of sodium ascorbate. Degassing solutions can also help. 2. Optimize Concentrations: Follow a validated protocol for reagent concentrations. Typically, an excess of the azide probe is used. 3. Buffer Exchange: If possible, perform the reaction in a clean, recommended buffer system (e.g., PBS, triethylammonium acetate).

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Click Reaction (CuAAC)

This protocol is a general guideline for labeling an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM stock)

  • THPTA ligand solution (e.g., 50 mM stock)

  • Sodium Ascorbate solution (e.g., 100 mM, must be freshly prepared )

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. The final concentration of the limiting reagent (typically the biomolecule) can range from 10 µM to 1 mM. A 2 to 10-fold molar excess of this compound is recommended.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is common. For a final reaction volume of 500 µL, you might use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.

  • Add the catalyst premix to the reaction tube containing the azide and alkyne. Vortex briefly to mix.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes. For complex biomolecules, the reaction may be left overnight.

  • Purify the labeled product immediately to remove the copper catalyst, excess azide, and other reagents. Methods include ethanol/acetone precipitation, spin columns, or HPLC.

Protocol 2: Post-Reaction Fluorescence Measurement

Procedure:

  • After purification, dissolve the labeled biomolecule in a suitable buffer for fluorescence measurement.

  • Transfer the sample to a quartz cuvette or a microplate.

  • Use a fluorometer or plate reader to measure the fluorescence intensity. For BDP FL, the typical excitation maximum is around 505 nm and the emission maximum is around 515 nm.

  • As a control, measure the fluorescence of an equivalent concentration of unreacted this compound that has been subjected to the same reaction and purification conditions (without the alkyne) to assess any background or degradation.

Visual Guides

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Azide, Alkyne, CuSO4, Ligand, Ascorbate mix Mix Alkyne + Azide prep_reagents->mix add_catalyst Add Premixed CuSO4/Ligand mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (30-60 min) Protected from Light initiate->incubate purify Purify Product (e.g., Precipitation, Chromatography) incubate->purify measure Measure Fluorescence (Ex: ~505 nm, Em: ~515 nm) purify->measure

Caption: Experimental workflow for a typical CuAAC reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product BDP_Azide BDP FL-Azide (R1-N3) (Low Fluorescence) Triazole BDP FL-Triazole-Molecule (High Fluorescence) BDP_Azide->Triazole Alkyne Alkyne-Molecule (R2-C≡CH) Alkyne->Triazole CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Triazole Catalyzes Cycloaddition

Caption: CuAAC reaction pathway for labeling with this compound.

G start Problem: Low/No Fluorescence check_purification Was the sample thoroughly purified? start->check_purification check_reaction Were reaction conditions optimal? check_purification->check_reaction Yes sol_purify Solution: Re-purify to remove copper. check_purification->sol_purify No check_reagents Was the ascorbate solution fresh? check_reaction->check_reagents Yes sol_optimize Solution: Optimize reaction. Use a stabilizing ligand. check_reaction->sol_optimize No sol_reagents Solution: Repeat with freshly prepared ascorbate. check_reagents->sol_reagents No end_cause Cause Identified check_reagents->end_cause Yes sol_purify->end_cause sol_optimize->end_cause sol_reagents->end_cause

Caption: Troubleshooting decision tree for low fluorescence.

References

troubleshooting low fluorescence signal with BDP FL azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP FL azide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve issues related to low fluorescence signals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the use of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a very weak or no fluorescence signal. What are the possible causes?

A weak or absent signal can be frustrating. Here are several potential causes and troubleshooting steps to consider:

  • Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is crucial for labeling your target with this compound.[1]

    • Optimize Catalyst Concentration: Ensure you are using the correct concentrations of copper (II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A common starting point is 100-200 µM CuSO₄ and 1-2 mM sodium ascorbate.[2]

    • Use a Stabilizing Ligand: Ligands such as THPTA or TBTA can improve the efficiency of the click reaction in aqueous environments and reduce background noise.[2][3]

    • Check Reagent Quality: Use high-purity alkyne-modified biomolecules and freshly prepared catalyst solutions for optimal performance.[2]

    • Verify pH: The click reaction is most efficient at a neutral to slightly basic pH (7-8).

  • Low Incorporation of the Azide or Alkyne Moiety: If your target biomolecule has a low level of the azide or alkyne group, the final fluorescence signal will be weak.

    • Increase Probe Concentration: You may need to titrate the concentration of your azide- or alkyne-containing molecule to a higher level.

    • Increase Incubation Time: Allowing more time for the incorporation of the modified molecule into your system may be necessary.

  • Photobleaching: this compound is known for its high photostability compared to dyes like fluorescein, but it can still photobleach under intense or prolonged illumination.

    • Minimize Light Exposure: Protect your samples from light as much as possible during incubation and imaging steps.

    • Use Anti-Fade Mounting Media: For microscopy, using a mounting medium with an anti-fade reagent is highly recommended.

    • Optimize Imaging Parameters: Reduce laser power and exposure time to the minimum required to obtain a good signal-to-noise ratio.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for this compound.

  • Improper Storage and Handling: this compound is light-sensitive and should be stored at -20°C in the dark. Avoid repeated freeze-thaw cycles.

Q2: My background fluorescence is too high, making it difficult to see my signal. How can I reduce it?

High background can mask your specific signal. Here’s how to address it:

  • Thorough Washing: Increase the number and duration of washing steps after the click reaction to remove any unbound this compound.

  • Use a Blocking Agent: Pre-incubating your sample with a blocking buffer can help to reduce non-specific binding of the dye.

  • Optimize Dye Concentration: Using too high a concentration of this compound can lead to increased background. Titrate the dye to find the optimal concentration that gives a good signal with low background.

  • Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence), often in the green spectrum where BDP FL emits.

    • Use an Unstained Control: Image a sample that has not been treated with the fluorescent dye to assess the level of autofluorescence.

    • Spectral Unmixing: If your imaging system has this capability, it can be used to separate the specific BDP FL signal from the broader autofluorescence spectrum.

    • Use a Phenol Red-Free Medium: For live-cell imaging, using a phenol red-free culture medium can reduce background fluorescence.

Q3: How stable is this compound?

This compound is a member of the borondipyrromethene (BODIPY) class of dyes, which are known for their excellent photostability, high fluorescence quantum yields, and sharp emission peaks. They are significantly more photostable than traditional fluorophores like fluorescein. However, like all fluorophores, it can be susceptible to photobleaching with excessive light exposure. For long-term storage, it should be kept at -20°C and protected from light.

Quantitative Data Summary

The spectral and photophysical properties of this compound are summarized in the table below. These values are important for selecting the correct instrument settings for imaging.

PropertyValueReference
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 - 512 nm
Molar Extinction Coefficient (ε)92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.97
Purity≥95%
Storage-20°C in the dark

Experimental Protocols

Below is a general protocol for labeling biomolecules using a copper-catalyzed click reaction with this compound followed by fluorescence microscopy. Note: This is a starting point, and optimization for your specific application is highly recommended.

Materials:

  • Azide- or alkyne-modified biological sample

  • This compound

  • Copper (II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-fade mounting medium

Protocol:

  • Sample Preparation: Prepare your cells or tissue containing the alkyne or azide functional group.

  • Fixation and Permeabilization (for intracellular targets):

    • Fix the sample with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If the target is intracellular, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the sample in a blocking buffer for 30-60 minutes to reduce non-specific background staining.

  • Click Reaction Cocktail Preparation:

    • Important: Prepare the click reaction cocktail fresh just before use. The components should be added in the order listed to prevent precipitation of the copper catalyst.

    • Prepare stock solutions: 10 mM this compound in DMSO, 50 mM CuSO₄ in water, 500 mM sodium ascorbate in water, and 50 mM THPTA or TBTA in DMSO/water.

    • For a 100 µL final reaction volume, combine:

      • PBS (to final volume)

      • This compound (e.g., to a final concentration of 1-10 µM)

      • THPTA or TBTA (e.g., to a final concentration of 200 µM)

      • CuSO₄ (e.g., to a final concentration of 100 µM)

      • Sodium Ascorbate (e.g., to a final concentration of 1 mM)

  • Labeling Reaction:

    • Remove the blocking buffer from the sample.

    • Add the click reaction cocktail to the sample and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the reaction cocktail.

    • Wash the sample three to five times with PBS to remove unreacted reagents.

  • (Optional) Nuclear Staining:

    • If desired, stain the nuclei with a suitable dye like DAPI or Hoechst.

    • Wash again with PBS.

  • Mounting and Imaging:

    • Mount the sample using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for the FAM or FITC channel (Excitation ~495 nm, Emission ~520 nm).

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low fluorescence signals with this compound.

TroubleshootingWorkflow start Start: Low Fluorescence Signal check_reaction Check Click Reaction Components start->check_reaction check_incorporation Verify Probe Incorporation start->check_incorporation check_imaging Review Imaging Setup start->check_imaging check_dye_handling Assess Dye Storage & Handling start->check_dye_handling reagent_quality Fresh Reagents? (CuSO4, Ascorbate) check_reaction->reagent_quality incubation_time Sufficient Incubation Time/ Concentration for Probe? check_incorporation->incubation_time filters Correct Filter Sets? check_imaging->filters storage Stored at -20°C in Dark? check_dye_handling->storage concentrations Optimized Concentrations? (Catalyst, Ligand, Dye) reagent_quality->concentrations Yes solution_reagents Solution: Prepare Fresh Reagents reagent_quality->solution_reagents No solution_titrate Solution: Titrate Component Concentrations concentrations->solution_titrate No end_node Signal Improved concentrations->end_node Yes solution_incubation Solution: Increase Incubation Time/ Probe Concentration incubation_time->solution_incubation No incubation_time->end_node Yes photobleaching Minimized Photobleaching? filters->photobleaching Yes solution_filters Solution: Use Correct Ex/Em Filters filters->solution_filters No solution_imaging Solution: Reduce Exposure/Laser Power, Use Antifade photobleaching->solution_imaging No photobleaching->end_node Yes solution_storage Solution: Use Fresh Dye Aliquot storage->solution_storage No storage->end_node Yes solution_reagents->end_node solution_titrate->end_node solution_incubation->end_node solution_filters->end_node solution_imaging->end_node solution_storage->end_node

Caption: Troubleshooting workflow for low this compound fluorescence signal.

References

Validation & Comparative

A Head-to-Head Comparison: BDP FL Azide vs. Alexa Fluor 488 Azide for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology, drug development, and life sciences, the selection of the right fluorescent probe is a critical decision that can significantly impact experimental outcomes. Among the plethora of choices for green-emitting fluorophores used in click chemistry, BDP FL azide and Alexa Fluor 488 azide stand out as two of the most popular and robust options. Both dyes are azide-functionalized, enabling them to be seamlessly integrated into workflows involving copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition for the precise labeling of biomolecules.

This guide provides an objective, data-driven comparison of this compound and Alexa Fluor 488 azide to assist researchers in making an informed choice based on the specific demands of their experiments. We will delve into their photophysical properties, highlight key performance differences, and provide a general experimental protocol for their application.

Quantitative Performance: A Side-by-Side Look

The decision to use one fluorophore over another often comes down to its specific photophysical characteristics. Properties such as absorption and emission spectra, brightness (a product of molar extinction coefficient and quantum yield), and photostability are paramount. Below is a summary of these key metrics for this compound and Alexa Fluor 488 azide.

PropertyThis compoundAlexa Fluor 488 Azide
Excitation Maximum (λex) ~503 nm[1][2][3][4]~495 nm[5]
Emission Maximum (λem) ~509-512 nm~519 nm
Molar Extinction Coefficient (ε) ~80,000 - 92,000 M⁻¹cm⁻¹~71,000 - 71,800 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.97~0.91 - 0.92
Calculated Brightness (ε * Φ) ~77,600 - 89,240~65,338 - 66,056
Molecular Weight ( g/mol ) ~374.20~692.76 (for azidohexyl version)
Key Features High photostability, high quantum yield in aqueous environments.High photostability, pH-insensitive (pH 4-10), hydrophilic.

Key Differences and Experimental Considerations

Brightness and Photostability: Based on the available data, This compound exhibits a higher intrinsic brightness than Alexa Fluor 488 azide, owing to its greater molar extinction coefficient and a slightly higher quantum yield. Both dyes are renowned for their excellent photostability, a significant advantage over older generation dyes like fluorescein (FITC), allowing for longer exposure times during imaging and more robust quantitative analysis. Alexa Fluor 488, in particular, is frequently cited as a superior, more photostable alternative to FITC.

Spectra and Filter Compatibility: Both fluorophores are well-suited for standard green channel detection, such as those equipped with filters for FAM or FITC. This compound's excitation and emission peaks are slightly blue-shifted compared to Alexa Fluor 488 azide. This small difference is generally not a significant issue for most standard microscopy filter sets but should be considered for finely-tuned multicolor imaging experiments to minimize spectral overlap.

Hydrophilicity and pH Sensitivity: Alexa Fluor 488 is a sulfonated dye, which confers excellent water solubility and makes it less prone to aggregation and non-specific binding in aqueous buffers. Its fluorescence is also notably stable over a broad pH range of 4 to 10, which is a major advantage for live-cell imaging where pH fluctuations can occur in different cellular compartments. BDP FL, being a BODIPY-based dye, is inherently more hydrophobic. While this is not typically a problem in standard labeling protocols where it is used from a DMSO stock, the higher hydrophilicity of Alexa Fluor 488 may be advantageous in certain protein conjugation scenarios to maintain the solubility of the labeled biomolecule.

Experimental Workflow and Protocols

The core of applying these dyes is the "click chemistry" reaction, a highly specific and efficient conjugation method. The general workflow involves the metabolic, enzymatic, or chemical introduction of an alkyne-modified substrate into a biological system, followed by detection with the azide-functionalized fluorescent dye.

Click_Chemistry_Workflow cluster_preparation Step 1: Incorporation cluster_reaction Step 2: Click Reaction cluster_detection Step 3: Analysis Biomolecule Target Biomolecule (e.g., Protein, DNA) Incorporation Metabolic Labeling or Chemical Conjugation Biomolecule->Incorporation in vivo / in vitro Alkyne_Substrate Alkyne-modified Substrate Alkyne_Substrate->Incorporation Labeled_Biomolecule Alkyne-labeled Biomolecule Incorporation->Labeled_Biomolecule results in Click_Reaction Cu(I)-catalyzed Click Reaction Labeled_Biomolecule->Click_Reaction Fluor_Azide This compound or Alexa Fluor 488 Azide Fluor_Azide->Click_Reaction Fluorescent_Product Fluorescently Labeled Product Click_Reaction->Fluorescent_Product forms Detection Fluorescence Microscopy, Flow Cytometry, etc. Fluorescent_Product->Detection is analyzed by

Fig 1. General experimental workflow for labeling biomolecules using azide-alkyne click chemistry.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) in Fixed Cells:

This protocol provides a general outline. Optimization is crucial for specific cell types and experimental goals.

  • Cell Culture and Alkyne Incorporation:

    • Culture cells under desired conditions.

    • Introduce the alkyne-containing substrate (e.g., an alkyne-modified amino acid or nucleoside) to the culture medium and incubate for a period sufficient for its incorporation into biomolecules.

  • Fixation and Permeabilization:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells, for example, with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.

    • Permeabilize the cells with a detergent solution, such as 0.5% Triton® X-100 in PBS, for 20 minutes at room temperature.

  • Click Reaction Cocktail Preparation:

    • Important: Prepare the click reaction cocktail immediately before use (use within 15 minutes). The volumes below are for a single sample and should be scaled as needed.

    • To prepare a 500 µL cocktail:

      • 430 µL PBS

      • 10 µL of a 10 mM dye stock solution (this compound or Alexa Fluor 488 azide in DMSO)

      • 10 µL of a 50 mM Copper (II) Sulfate (CuSO₄) solution

      • 50 µL of a 50 mM Sodium Ascorbate solution (add this last to initiate the reaction)

    • Note: The use of a copper-stabilizing ligand like THPTA or TBTA is often recommended to improve reaction efficiency and reduce copper-mediated cell damage, particularly in live-cell applications.

  • Labeling Reaction:

    • Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.

    • Add the freshly prepared click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells multiple times with a wash buffer (e.g., PBS containing a small amount of detergent and BSA).

    • If desired, perform counterstaining (e.g., with a nuclear stain like DAPI).

    • Mount the sample and proceed with fluorescence imaging using the appropriate filter sets for the green channel.

Conclusion

Both this compound and Alexa Fluor 488 azide are high-performance fluorescent probes for click chemistry applications.

  • Choose this compound when maximum brightness is the primary concern. Its superior quantum yield and high extinction coefficient make it one of the brightest green-emitting azide probes available.

  • Choose Alexa Fluor 488 Azide when working with sensitive biological systems where pH fluctuations are a concern or when maximum water solubility is required to prevent potential aggregation issues with heavily labeled proteins. Its robust performance, high photostability, and pH insensitivity make it an exceptionally reliable and versatile tool.

Ultimately, the choice between these two excellent dyes will depend on the specific priorities of the experiment. For most standard applications in fluorescence microscopy and flow cytometry, both will yield high-quality, reproducible results.

References

comparing BDP FL azide to other green fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to BDP FL Azide and Other Green Fluorescent Dyes for Bioorthogonal Labeling

For researchers, scientists, and drug development professionals engaged in cellular imaging and bioconjugation, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of this compound with two other widely used green fluorescent azide dyes: Alexa Fluor 488 azide and 5-Carboxyfluorescein (5-FAM) azide. This analysis is supported by quantitative data on their photophysical properties and detailed experimental protocols for their application in bioorthogonal labeling via click chemistry.

Introduction to Green Fluorescent Azides

BDP FL, Alexa Fluor 488, and 5-FAM are all fluorophores that emit in the green region of the visible spectrum and are commonly functionalized with an azide group for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This bioorthogonal reaction allows for the specific and efficient labeling of alkyne-modified biomolecules in complex biological systems.

BDP FL (BODIPY FL) is a borondipyrromethene dye known for its high fluorescence quantum yield, sharp emission peak, and excellent photostability.[1] Its fluorescence is relatively insensitive to solvent polarity and pH.

Alexa Fluor 488 is a sulfonated rhodamine derivative renowned for its exceptional brightness, high photostability, and pH insensitivity over a wide range.[2][3] These properties make it a gold standard for many fluorescence imaging applications.

5-FAM (5-Carboxyfluorescein) is a derivative of fluorescein, one of the most established fluorescent dyes. While it offers a high quantum yield, its fluorescence is known to be pH-sensitive and it is more susceptible to photobleaching compared to BDP FL and Alexa Fluor 488.[2]

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is heavily influenced by its photophysical characteristics. The following table summarizes the key quantitative data for this compound, Alexa Fluor 488 azide, and 5-FAM azide.

PropertyThis compoundAlexa Fluor 488 Azide5-FAM Azide
Excitation Maximum (nm) ~503~495~492
Emission Maximum (nm) ~509~519~517
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~92,000~71,000~75,000
Fluorescence Quantum Yield ~0.97~0.92[4]~0.83
Brightness (Ext. Coeff. x QY) ~89,240~65,320~62,250
Photostability HighHighModerate
pH Sensitivity LowInsensitive (pH 4-10)Sensitive

Experimental Protocols

To facilitate a direct and objective comparison of these green fluorescent azides in a laboratory setting, the following experimental protocol is provided. This protocol is designed for the labeling of alkyne-modified proteins in cultured mammalian cells via CuAAC click chemistry, followed by fluorescence microscopy.

Protocol: Comparative Analysis of Fluorescent Azide Dyes for Cellular Imaging

1. Cell Culture and Metabolic Labeling:

  • Seed mammalian cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of labeling.

  • Culture cells in a complete medium containing an alkyne-modified amino acid (e.g., L-azidohomoalanine (AHA) or homopropargylglycine (HPG)) at a final concentration of 25-50 µM for 4-24 hours. This step incorporates the alkyne group into newly synthesized proteins.

2. Cell Fixation and Permeabilization:

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

3. Click Chemistry Reaction:

  • Prepare a fresh "click reaction cocktail" for each fluorescent dye to be tested. For each reaction, combine the following in order:

    • PBS

    • Fluorescent azide (this compound, Alexa Fluor 488 azide, or 5-FAM azide) to a final concentration of 1-5 µM.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 100 µM.

    • Copper(II) sulfate (CuSO₄) to a final concentration of 50 µM.

    • Sodium ascorbate to a final concentration of 500 µM (add immediately before use).

  • Remove the PBS from the cells and add 200 µL of the appropriate click reaction cocktail to each coverslip.

  • Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Counterstaining:

  • Remove the click reaction cocktail and wash the cells three times with PBS.

  • If desired, counterstain the nuclei with a DAPI or Hoechst solution for 5-10 minutes.

  • Wash the cells twice with PBS.

5. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope equipped with appropriate filter sets for each dye (e.g., a standard FITC or GFP filter set).

  • For a quantitative comparison of brightness, use identical acquisition settings (e.g., exposure time, laser power, gain) for all samples.

  • For photostability analysis, acquire a time-lapse series of images under continuous illumination and measure the rate of fluorescence decay.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the experimental workflow and the underlying chemical reaction, the following diagrams are provided in the DOT language for Graphviz.

Click_Chemistry_Workflow cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging Imaging Metabolic_Labeling Metabolic Labeling (Incorporate Alkyne) Fixation Fixation & Permeabilization Metabolic_Labeling->Fixation Reaction_Cocktail Prepare Click Reaction Cocktail Fixation->Reaction_Cocktail Incubation Incubate with Cells Reaction_Cocktail->Incubation Washing Washing & Counterstaining Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy

Caption: Experimental workflow for comparative analysis of fluorescent azides.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Alkyne-modified Biomolecule Triazole Fluorescently Labeled Biomolecule (Triazole) Alkyne->Triazole Azide Fluorescent Azide Azide->Triazole Copper Cu(I) Copper->Triazole catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Conclusion

The choice between this compound, Alexa Fluor 488 azide, and 5-FAM azide will depend on the specific requirements of the experiment.

  • This compound is an excellent choice for applications demanding high brightness and photostability, with its performance being largely independent of the cellular environment.

  • Alexa Fluor 488 azide remains a top performer, offering a combination of high brightness, exceptional photostability, and pH insensitivity, making it a reliable workhorse for a wide range of imaging applications.

  • 5-FAM azide is a cost-effective option that can be suitable for endpoint assays where photobleaching and pH sensitivity are less critical concerns.

For demanding applications such as live-cell imaging, time-lapse microscopy, and quantitative analysis, the superior photostability and environmental insensitivity of this compound and Alexa Fluor 488 azide make them the preferred choices over traditional fluorescein-based dyes.

References

A Head-to-Head Comparison: Validating BDP FL Azide Antibody Conjugation for Robust Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable labeling of antibodies is paramount for generating high-quality, reproducible data. The choice of fluorophore and conjugation chemistry significantly impacts the performance of an antibody in various applications. This guide provides a comprehensive comparison of BDP FL azide for antibody conjugation against other common alternatives, supported by experimental data and detailed protocols to ensure optimal validation.

Performance Comparison of Common Fluorophores for Antibody Conjugation

The selection of a fluorophore for antibody conjugation involves a trade-off between brightness, photostability, ease of conjugation, and minimal impact on antibody function. This table summarizes the key performance indicators for this compound and two other widely used classes of fluorescent dyes, Alexa Fluor™ and DyLight™.

FeatureThis compoundAlexa Fluor™ 488 NHS EsterDyLight™ 488 NHS Ester
Excitation Max (nm) ~503~495~493
Emission Max (nm) ~509~519~518
Quantum Yield ~0.97 in Methanol~0.92High
Photostability HighVery HighHigh
Conjugation Chemistry Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry)Amine-reactive N-hydroxysuccinimide (NHS) esterAmine-reactive N-hydroxysuccinimide (NHS) ester
Site-Specificity High (with engineered alkyne sites)Low (targets primary amines, e.g., lysine)Low (targets primary amines, e.g., lysine)
Impact on Affinity Generally low due to site-specificityCan vary depending on proximity of lysines to the antigen-binding siteCan vary depending on proximity of lysines to the antigen-binding site
Ease of Use Requires a two-step "click" reactionSimple one-step reactionSimple one-step reaction

Experimental Protocols for Validation

Robust validation of a fluorescently labeled antibody is crucial to ensure the reliability of experimental results. The following protocols outline the key steps for conjugating this compound to an antibody and subsequently validating its performance.

Protocol 1: this compound Antibody Conjugation via Click Chemistry

This protocol describes the conjugation of this compound to an antibody containing an alkyne handle.

Materials:

  • Antibody with an alkyne modification (e.g., via metabolic labeling or chemical modification)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-buffered saline (TBS)

  • PD-10 desalting column

Procedure:

  • Prepare the antibody in TBS at a concentration of 1-5 mg/mL.

  • Prepare a fresh solution of 50 mM CuSO4 and 50 mM sodium ascorbate in water.

  • Add a 5-10 fold molar excess of this compound to the antibody solution.

  • Add the CuSO4 and sodium ascorbate solution to the antibody-dye mixture to a final concentration of 1 mM each.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the conjugated antibody from excess dye and reagents using a PD-10 desalting column equilibrated with TBS.

  • Collect the colored fractions containing the labeled antibody.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.

Procedure:

  • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and 503 nm (A503) using a spectrophotometer.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = A503 / (ε_dye × path length)

      • Where ε_dye for BDP FL is approximately 80,000 M⁻¹cm⁻¹.

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm:

    • Concentration of Antibody (M) = [A280 - (A503 × CF280)] / (ε_Ab × path length)

      • Where ε_Ab for an IgG is typically 210,000 M⁻¹cm⁻¹ and the correction factor (CF280) for BDP FL is ~0.15.

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Antibody

An optimal DOL for most antibodies is typically between 2 and 7.

Protocol 3: Functional Validation by Flow Cytometry

This protocol assesses the binding affinity of the conjugated antibody to its target antigen on the cell surface.

Materials:

  • Cells expressing the target antigen (positive control)

  • Cells not expressing the target antigen (negative control)

  • This compound conjugated antibody

  • Unconjugated primary antibody (for competition assay)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Prepare single-cell suspensions of both positive and negative control cells.

  • Titrate the this compound conjugated antibody to determine the optimal staining concentration.

  • For the competition assay, pre-incubate the positive control cells with a 10-fold excess of the unconjugated primary antibody for 30 minutes.

  • Add the optimal concentration of the this compound conjugated antibody to all cell samples and incubate for 30-60 minutes at 4°C, protected from light.

  • Wash the cells twice with flow cytometry buffer.

  • Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

  • Analyze the data to compare the mean fluorescence intensity (MFI) of the stained positive and negative control cells. A significant shift in MFI for the positive cells and low MFI for the negative cells indicates specific binding. A significant reduction in MFI in the competition assay confirms that the conjugated antibody retains its specific binding to the target antigen.

Protocol 4: Validation by Immunofluorescence Microscopy

This protocol visually confirms the correct subcellular localization of the target antigen using the conjugated antibody.

Materials:

  • Cells or tissue sections expressing the target antigen

  • This compound conjugated antibody

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Antifade mounting medium with DAPI

Procedure:

  • Fix, and if necessary, permeabilize the cells or tissue sections.

  • Block non-specific binding sites with blocking buffer for 1 hour.

  • Incubate with the this compound conjugated antibody at its optimal concentration for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Wash the samples three times with PBS.

  • Mount the samples with antifade mounting medium containing DAPI.

  • Visualize the samples using a fluorescence microscope with appropriate filter sets for BDP FL and DAPI.

  • Confirm that the observed staining pattern corresponds to the known subcellular localization of the target antigen.

Visualizing the Validation Workflow and a Relevant Signaling Pathway

To further clarify the experimental processes and their biological context, the following diagrams have been generated using Graphviz.

cluster_conjugation Antibody Conjugation cluster_validation Validation Ab Alkyne-Modified Antibody Reaction Click Chemistry Reaction Ab->Reaction BDP This compound BDP->Reaction Purification Purification (Size Exclusion Chromatography) Reaction->Purification Conj_Ab BDP FL-Ab Conjugate Purification->Conj_Ab DOL DOL Determination (Spectrophotometry) Conj_Ab->DOL Flow Functional Assay (Flow Cytometry) Conj_Ab->Flow IF Localization (Immunofluorescence) Conj_Ab->IF Validated_Ab Validated Conjugate DOL->Validated_Ab Flow->Validated_Ab IF->Validated_Ab

Workflow for this compound Antibody Conjugation and Validation.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Proliferation Cell Proliferation, Survival, etc. Akt->Proliferation

Simplified EGFR Signaling Pathway.

By following these detailed validation protocols and understanding the comparative performance of different fluorophores, researchers can confidently select and utilize this compound conjugated antibodies for sensitive and specific detection in a wide range of applications.

A Comparative Guide to Measuring Degree of Labeling with BDP FL Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of fluorescent labeling is critical for experimental consistency and accuracy. BDP FL azide, a bright and photostable green-fluorescent probe, is a popular choice for labeling biomolecules via click chemistry. This guide provides an objective comparison of this compound with common alternatives and details the experimental protocols necessary for accurately measuring the degree of labeling.

This compound is a borondipyrromethene (BODIPY)-based dye known for its high fluorescence quantum yield, sharp emission spectra, and superior photostability compared to traditional fluorescein dyes.[1][2][3] Its azide functional group allows for covalent attachment to alkyne-modified biomolecules through the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.[4][5]

Comparison with Alternative Azide Probes

The selection of a fluorescent azide probe depends on the specific experimental requirements, including the available excitation sources, desired emission color, and the chemical environment of the assay. This compound is often compared with other fluorescent azides in the green to orange-red spectral range, such as Alexa Fluor 488 azide and Cy3 azide.

Data Presentation: Photophysical and Chemical Properties

The following table summarizes the key quantitative data for this compound and two common alternatives.

FeatureThis compoundAlexa Fluor 488 AzideCy3 Azide
Excitation Max (λex) 503 nm495-499 nm555 nm
Emission Max (λem) 509 nm519-520 nm570 nm
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹~71,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.97~0.92~0.31
Correction Factor (CF280) ~0.027Not readily available~0.09
Molecular Weight 374.2 g/mol ~800 g/mol 575.19 g/mol
Key Advantages High photostability, high quantum yield, pH insensitivity.High brightness, photostability, and pH insensitivity.High extinction coefficient, suitable for red channel imaging.
Key Disadvantages Lower extinction coefficient than Cy3.Higher molecular weight.Lower quantum yield, can be sensitive to DNA conjugation.

Experimental Protocols

Accurate determination of the degree of labeling (DOL) is essential for ensuring the quality and reproducibility of experiments. The DOL represents the average number of dye molecules conjugated to each biomolecule (e.g., a protein). A DOL between 0.5 and 1 is often ideal for maintaining protein function while achieving sufficient signal.

Protocol 1: Labeling of an Alkyne-Modified Protein with this compound

This protocol outlines a general procedure for labeling a protein containing an alkyne group (e.g., introduced via metabolic labeling with an alkyne-bearing amino acid) with this compound using a copper-catalyzed click reaction (CuAAC).

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 250 mM stock solution of Sodium Ascorbate in deionized water (must be made fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL).

    • Add this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.

    • Prepare the copper catalyst premix: in a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted this compound and reaction components by passing the mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer. Collect the fractions containing the fluorescently labeled protein.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is calculated using UV-Visible spectrophotometry by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the dye's maximum absorbance wavelength (λmax).

Procedure:

  • Spectrophotometer Measurement:

    • Measure the absorbance of the purified, labeled protein solution in a quartz cuvette.

    • Record the absorbance at 280 nm (A₂₈₀).

    • Record the absorbance at the λmax of BDP FL, which is 503 nm (A₅₀₃).

  • Calculation: The degree of labeling is calculated using the Beer-Lambert law and a correction factor (CF₂₈₀) to account for the dye's absorbance at 280 nm.

    The formula is: DOL = (A₅₀₃ × ε_protein) / ((A₂₈₀ - (A₅₀₃ × CF₂₈₀)) × ε_dye)

    Where:

    • A₅₀₃ = Absorbance of the conjugate at 503 nm.

    • A₂₈₀ = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • ε_dye = Molar extinction coefficient of this compound at 503 nm (92,000 M⁻¹cm⁻¹).

    • CF₂₈₀ = Correction factor for this compound (A₂₈₀ / A₅₀₃), which is approximately 0.027.

Mandatory Visualizations

To further clarify the processes described, the following diagrams illustrate the chemical reaction and experimental workflow.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Protein_Alkyne Alkyne-Modified Protein Labeled_Protein BDP FL Labeled Protein Protein_Alkyne->Labeled_Protein + BDP_Azide This compound BDP_Azide->Labeled_Protein Catalyst Cu(I) Catalyst (from CuSO₄ + Sodium Ascorbate) Catalyst->Labeled_Protein CuAAC

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

G A 1. Prepare Protein and Reagent Stock Solutions B 2. Mix Alkyne-Protein, This compound, and Catalyst A->B C 3. Incubate Reaction (1-2h, RT, Dark) B->C D 4. Purify Conjugate via Size-Exclusion Chromatography C->D E 5. Measure Absorbance (A₂₈₀ and A₅₀₃) D->E F 6. Calculate Degree of Labeling (DOL) E->F

Caption: Experimental workflow for protein labeling and DOL determination.

References

A Comparative Guide to the Photostability of BDP FL Azide and Fluorescein (FITC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the choice of fluorophore is critical for acquiring reliable and reproducible data. Photostability, the ability of a fluorophore to resist photochemical degradation upon light exposure, is a key parameter that dictates the feasibility of long-term imaging experiments and the accuracy of quantitative measurements. This guide presents an objective comparison of the photostability of BDP FL azide, a borondipyrromethene (BODIPY) dye, and the conventional fluorophore, fluorescein isothiocyanate (FITC).

This compound exhibits significantly greater photostability compared to fluorescein (FITC).[1][2] The BODIPY core structure of BDP FL is inherently less prone to the photodegradation pathways that affect fluorescein.[1] While fluorescein is a bright and widely used fluorophore, it is known for its rapid photobleaching, which limits its use in applications requiring prolonged or intense light exposure.[1][3] An average fluorescein molecule emits between 30,000 and 40,000 photons before it irreversibly photobleaches. In contrast, BDP FL, as a member of the BODIPY dye class, offers a robust alternative for demanding imaging applications.

Quantitative Photostability Comparison

The following table summarizes the key spectral and photostability characteristics of this compound and Fluorescein (FITC). The data highlights the superior photophysical properties of this compound.

PropertyThis compoundFluorescein (FITC)Reference
Fluorophore Class Borondipyrromethene (BODIPY)Xanthene
Excitation Max (nm) ~503~495
Emission Max (nm) ~509~521
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~92,000~75,000
Fluorescence Quantum Yield ~0.97~0.93
Photostability HighLow to Moderate

Experimental Protocol: Comparative Photostability Analysis

This protocol outlines a method for quantifying and comparing the photobleaching rates of this compound and FITC-conjugated molecules (e.g., antibodies or other proteins) in a cellular context using time-lapse fluorescence microscopy.

1. Sample Preparation:

  • Cell Culture and Labeling: Culture cells on glass-bottom imaging dishes. For this comparison, label the cells with either a this compound conjugate or a FITC conjugate targeting the same cellular structure. Ensure consistent labeling conditions (concentration, incubation time, and temperature) for both fluorophores.

  • Fixation (Optional): For fixed-cell imaging, fix the cells after labeling using a standard protocol (e.g., 4% paraformaldehyde).

  • Mounting: Mount the samples in a mounting medium. Crucially, for this direct comparison of intrinsic photostability, use a mounting medium without any anti-fade reagents.

2. Microscopy and Image Acquisition:

  • Microscope Setup: Use a widefield or confocal fluorescence microscope equipped with appropriate filter sets for BDP FL/FITC (e.g., a standard 488 nm laser line for excitation).

  • Consistent Imaging Parameters: It is critical to use the exact same imaging parameters for both the BDP FL and FITC samples to ensure a fair comparison. This includes:

    • Objective Lens: Use the same objective for all acquisitions.

    • Excitation Intensity: Set the laser power or lamp intensity to a constant level that is high enough to induce photobleaching over a reasonable time frame.

    • Exposure Time: Use a fixed exposure time for each image.

  • Time-Lapse Imaging: Acquire a series of images of the same field of view over time under continuous illumination. The time interval between images should be short enough to accurately capture the fluorescence decay.

3. Data Analysis:

  • Region of Interest (ROI) Selection: In the acquired image series for each fluorophore, select multiple ROIs within the fluorescently labeled structures. Additionally, select a background ROI in an area with no cells or specific labeling.

  • Intensity Measurement: For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.

  • Background Correction: Subtract the mean background intensity from the mean intensity of each experimental ROI for each time point.

  • Normalization: Normalize the background-corrected fluorescence intensity for each ROI by dividing the intensity at each time point by the initial intensity at time zero.

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time for both this compound and FITC. The rate of decay of this curve represents the rate of photobleaching. A slower decay indicates higher photostability.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the comparative photostability analysis.

G cluster_0 Sample Preparation cluster_1 Image Acquisition cluster_2 Data Analysis cluster_3 Comparison p1 Cell Culture & Labeling (this compound vs. FITC) p2 Fixation & Mounting (No Anti-fade) p1->p2 i1 Set Consistent Parameters (Laser Power, Exposure) p2->i1 i2 Time-Lapse Microscopy (Continuous Illumination) i1->i2 d1 Define ROIs (Signal & Background) i2->d1 d2 Measure & Correct Intensity d1->d2 d3 Normalize to Initial Intensity d2->d3 d4 Plot Intensity vs. Time d3->d4 c1 Compare Photobleaching Curves (BDP FL vs. FITC) d4->c1

Caption: Workflow for comparing fluorophore photostability.

References

A Comparative Analysis of BDP FL Azide and Other Common Fluorophores on Quantum Yield Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorophore is a critical decision that can significantly impact experimental outcomes. The fluorescence quantum yield (Φ), which measures the efficiency of converting absorbed light into emitted light, is a primary determinant of a fluorophore's brightness and sensitivity. This guide provides an objective comparison of the quantum yield of BDP FL azide against other widely used fluorophores, supported by experimental data and standardized protocols.

This compound, a borondipyrromethene-based dye, is recognized for its bright green fluorescence, high photostability, and suitability for bioorthogonal "click chemistry" reactions.[1][2][3] Its performance, particularly its quantum yield, is a key factor in its growing adoption in fluorescence imaging, flow cytometry, and biomolecule labeling.[2]

Quantitative Comparison of Fluorophore Quantum Yields

The following table summarizes the key spectral properties, including the fluorescence quantum yield, of this compound and other popular fluorophores such as fluorescein, rhodamine B, and cyanine dyes (Cy3 and Cy5). It is important to note that quantum yields are highly dependent on the fluorophore's environment, including solvent polarity, pH, and temperature.[4]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
This compound 503509 - 51292,0000.97 Aqueous
Fluorescein 49451892,3000.79 - 0.93Ethanol / 0.1 N NaOH
Rhodamine B 543565106,0000.49 - 0.70Ethanol
Cy3 ~550~570~150,0000.15Varies
Cy5 ~650~670~250,0000.27Varies

As the data indicates, this compound exhibits one of the highest quantum yields, approaching 1.0 in aqueous environments, making it an exceptionally bright and efficient fluorophore for biological applications.

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing a standard sample with a known quantum yield. This approach is accessible with standard laboratory equipment, namely a UV-Vis spectrophotometer and a fluorescence spectrometer.

Methodology

The relative fluorescence quantum yield (Φₓ) of an unknown sample can be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the unknown sample and the standard, respectively.

Step-by-Step Protocol:

  • Select a Standard: Choose a standard fluorophore that absorbs and emits in a similar spectral region to the unknown sample. For this compound, fluorescein in 0.1 M NaOH (Φ = 0.925) is a suitable standard.

  • Prepare Solutions: Prepare a series of dilute solutions for both the standard and the unknown sample in the same solvent. To minimize re-absorption effects, the absorbance of the solutions in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: Using a fluorescence spectrometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the standard and the unknown.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the unknown, create a plot of the integrated fluorescence intensity versus absorbance.

  • Calculate Gradients: Determine the slope (gradient) of the linear fit for both plots. The gradient is proportional to the quantum yield.

  • Calculate Unknown Quantum Yield: Use the equation above to calculate the quantum yield of the unknown sample. If the same solvent is used for both the standard and the unknown, the refractive index term (ηₓ² / ηₛₜ²) cancels out.

Workflow for Comparative Quantum Yield Measurement

The following diagram illustrates the logical workflow for determining the relative quantum yield of a test fluorophore.

G cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis & Calculation A Select Standard (e.g., Fluorescein) C Prepare Dilution Series (Abs < 0.1) A->C B Select Unknown (e.g., this compound) B->C D Measure Absorbance Spectra (UV-Vis) C->D E Measure Emission Spectra (Fluorometer) D->E F Integrate Fluorescence Intensity E->F G Plot Intensity vs. Absorbance F->G H Calculate Gradient for Standard & Unknown G->H I Calculate Unknown Quantum Yield (Φₓ) H->I Result Final Quantum Yield I->Result

Caption: Workflow for relative fluorescence quantum yield determination.

References

Assessing the Specificity of BDP FL Azide Labeling: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in molecular biology, drug development, and cellular imaging, the precise and specific labeling of target biomolecules is paramount. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided a powerful tool for attaching fluorescent probes to biomolecules in complex biological systems. BDP FL azide, a bright and photostable fluorophore from the borondipyrromethene (BODIPY) class, has emerged as a popular choice for these applications. This guide provides an objective comparison of this compound with common alternatives, focusing on labeling specificity and providing supporting experimental data and protocols to aid in the selection of the optimal fluorescent azide for your research needs.

The Importance of Labeling Specificity

Performance Comparison of Green Fluorescent Azides

This compound is often compared to other green-emitting fluorescent azides, primarily those based on fluorescein (FAM) and Alexa Fluor 488. While all three can be used for CuAAC-based labeling, their performance in terms of specificity can vary.

PropertyThis compoundAlexa Fluor 488 AzideFAM (Fluorescein) Azide
Fluorophore Class Borondipyrromethene (BODIPY)Sulfonated Rhodamine DerivativeXanthene
Excitation Maximum ~503 nm[1]~495 nm[2]~495 nm
Emission Maximum ~512 nm[1]~519 nm[2]~515-520 nm
Quantum Yield High (~0.9-1.0)[3]High (~0.92)High (~0.9)
Photostability HighHighModerate (prone to photobleaching)
pH Sensitivity LowLowHigh (fluorescence decreases at lower pH)
Hydrophobicity HighLow (hydrophilic due to sulfonation)Moderate
Signal-to-Noise Ratio Can be lower due to non-specific bindingGenerally highVariable

Key Insights:

  • Brightness and Photostability: this compound and Alexa Fluor 488 azide are both significantly more photostable than FAM azide, making them better choices for applications requiring long exposure times, such as live-cell imaging and super-resolution microscopy. All three probes exhibit high quantum yields, contributing to their brightness.

  • Environmental Sensitivity: this compound and Alexa Fluor 488 azide are relatively insensitive to pH changes, offering more stable fluorescence in various cellular compartments. In contrast, the fluorescence of FAM is pH-dependent, which can be a confounding factor in quantitative studies.

  • Specificity and Background: The hydrophobic nature of the BODIPY core in this compound can lead to increased non-specific binding to lipids and other hydrophobic cellular components, potentially resulting in higher background fluorescence and a lower signal-to-noise ratio compared to more hydrophilic probes. One study comparing the signal-to-noise ratios of BODIPY-FL, Cy3, and Sulfo-Cy3 azides in detecting incorporated 5-ethynyl-2'-deoxyuridine (EdU) in cells found that BODIPY-FL azide yielded the lowest signal-to-noise ratio of the three. Alexa Fluor 488, being sulfonated and highly hydrophilic, generally exhibits lower non-specific binding.

Experimental Protocols

To rigorously assess the specificity of different fluorescent azide probes, a standardized experimental workflow is crucial. Below are detailed protocols for labeling metabolically incorporated alkynes in cells and for quantifying labeling specificity.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol describes a general method for labeling alkyne-modified biomolecules in fixed cells with a fluorescent azide.

Materials:

  • Cells cultured on coverslips containing metabolically incorporated alkyne-modified molecules (e.g., L-homopropargylglycine (HPG) for protein synthesis or EdU for DNA replication).

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer: 100 mM Tris-HCl, pH 8.5

  • Fluorescent azide stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)

  • DNA stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the following in order:

      • 885 µL of click reaction buffer

      • 5 µL of fluorescent azide stock solution (final concentration: 50 µM)

      • 10 µL of CuSO₄ stock solution (final concentration: 1 mM)

      • 100 µL of sodium ascorbate stock solution (final concentration: 50 mM)

    • Vortex the cocktail to mix.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining: Stain the cell nuclei with DAPI for 5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Quantification of Labeling Specificity and Signal-to-Noise Ratio

This protocol outlines a method for quantifying the specificity of fluorescent azide labeling using fluorescence microscopy and image analysis.

Procedure:

  • Prepare two sets of samples for each fluorescent azide being tested:

    • Positive sample: Cells metabolically labeled with an alkyne-containing molecule and then subjected to the CuAAC reaction with the fluorescent azide (as described in Protocol 1).

    • Negative control sample: Cells not treated with the alkyne-containing molecule but subjected to the same fixation, permeabilization, and CuAAC reaction conditions. This control is essential to determine the level of non-specific binding of the fluorescent azide.

  • Image Acquisition:

    • Using a fluorescence microscope, capture images of multiple fields of view for both the positive and negative control samples for each fluorescent azide.

    • It is critical to use the same acquisition settings (e.g., exposure time, gain) for all samples being compared to ensure a fair comparison.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.

    • For the positive samples:

      • Define regions of interest (ROIs) that correspond to the specifically labeled structures (e.g., the nucleus for EdU labeling, the entire cell for HPG labeling).

      • Measure the mean fluorescence intensity within these ROIs (this is the "Signal").

      • Define ROIs in background areas of the same image where there are no cells.

      • Measure the mean fluorescence intensity of these background ROIs (this is the "Background").

    • For the negative control samples:

      • Define ROIs over the entire area of several cells.

      • Measure the mean fluorescence intensity within these ROIs. This represents the intensity due to non-specific binding.

  • Calculations:

    • Signal-to-Background Ratio: For each positive image, calculate this as: Signal / Background.

    • Signal-to-Noise Ratio: A more comprehensive measure of specificity can be calculated as: (Mean intensity of positive ROIs - Mean intensity of negative control ROIs) / Standard deviation of the intensity in the negative control ROIs.

    • Non-Specific Binding: The mean fluorescence intensity of the negative control cells directly provides a measure of the non-specific binding for each fluorescent azide.

Visualizations

To aid in understanding the experimental workflows, the following diagrams are provided.

experimental_workflow cluster_labeling Metabolic Labeling cluster_staining Fluorescent Staining cluster_analysis Data Analysis start Cells in Culture alkyne Incubate with Alkyne-Modified Precursor start->alkyne labeled_cells Alkyne-Labeled Cells alkyne->labeled_cells fix Fix & Permeabilize labeled_cells->fix click CuAAC Reaction with This compound fix->click wash Wash click->wash image Image Acquisition wash->image quantify Quantify Fluorescence Intensity image->quantify calculate Calculate Signal-to-Noise & Non-Specific Binding quantify->calculate signaling_pathway cluster_bioorthogonal_chem Bioorthogonal Reaction cluster_detection Detection alkyne Alkyne-Modified Biomolecule product Fluorescently Labeled Biomolecule alkyne->product azide This compound azide->product catalyst Cu(I) Catalyst catalyst->product excitation Excitation (~503 nm) emission Emission (~512 nm) excitation->emission detector Fluorescence Detector emission->detector

References

A Head-to-Head Comparison of BDP FL Azide and its Alternatives for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bio-imaging, the selection of the optimal azide-functionalized dye is critical for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of the performance of BDP FL azide with other popular green-emitting fluorescent azides, including Alexa Fluor 488 azide and Cy3 azide, across a range of microscopy techniques. The information presented is supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.

This compound, a member of the BODIPY family of dyes, is renowned for its exceptional photostability and high fluorescence quantum yield.[1][2] These characteristics make it a strong candidate for demanding applications such as live-cell imaging and super-resolution microscopy. However, a direct comparison with other commonly used fluorescent azides is essential for determining the most suitable probe for a given experiment.

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound, Alexa Fluor 488 azide, and Cy3 azide. It is important to note that these values can be influenced by the local environment and conjugation to biomolecules.

PropertyThis compoundAlexa Fluor 488 AzideCy3 Azide
Excitation Max (nm) ~503[3]~495~550
Emission Max (nm) ~512[3]~519~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000[3]~71,000~150,000
Quantum Yield (Φ) ~0.9 (high)~0.92~0.15
Relative Brightness Very HighVery HighHigh
Photostability Very HighHighModerate
pH Sensitivity LowLow (pH 4-10)Moderate

Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.

Performance in Key Microscopy Techniques

Confocal Microscopy

In conventional confocal microscopy, photostability is a key factor for obtaining high-quality images with a good signal-to-noise ratio, especially during time-lapse imaging of live cells. The high photostability of this compound makes it an excellent choice for these applications, minimizing signal loss during prolonged laser exposure. While Alexa Fluor 488 also exhibits high photostability, BDP FL dyes are generally considered to be among the most photostable organic fluorophores available. Cy3, while bright, is known to be more susceptible to photobleaching compared to BDP FL and Alexa Fluor 488.

Super-Resolution Microscopy (STORM & STED)

Super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) microscopy place extreme demands on fluorophore performance.

For STED microscopy , the fluorophore must be efficiently depleted by the STED laser without significant photobleaching. The choice of fluorophore is critical, and its performance can be system- and dye-specific. While a comprehensive list of STED-validated dyes often includes Alexa Fluor 488, the suitability of this compound would need to be empirically determined for a specific STED setup.

Two-Photon Microscopy

Two-photon microscopy utilizes the near-infrared (NIR) excitation of fluorophores, offering deeper tissue penetration and reduced phototoxicity. The efficiency of a fluorophore in two-photon microscopy is determined by its two-photon absorption cross-section (δ). While specific two-photon cross-section data for this compound is limited, BODIPY derivatives have been shown to possess significant two-photon absorption, with some exhibiting very high cross-section values. Alexa Fluor 488 is also a commonly used dye in two-photon microscopy, with established two-photon excitation spectra. A direct comparison of the two-photon brightness (δ x Φ) would be necessary to determine the superior probe for a specific two-photon imaging experiment.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of fluorescent probe performance. Below are representative protocols for labeling and imaging.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Fixed Cells

This protocol describes a general workflow for labeling alkyne-modified biomolecules within fixed cells using a fluorescent azide.

Materials:

  • Fixed cells containing alkyne-modified biomolecules on coverslips

  • Fluorescent azide (this compound, Alexa Fluor 488 azide, or Cy3 azide) stock solution (e.g., 10 mM in DMSO)

  • Click-iT® reaction buffer kit or individual components:

    • Copper (II) sulfate (CuSO₄) solution (e.g., 100 mM in H₂O)

    • Reducing agent solution (e.g., 500 mM sodium ascorbate in H₂O, freshly prepared)

    • Copper chelating ligand (e.g., TBTA or THPTA) solution (e.g., 50 mM in DMSO/t-BuOH)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • DAPI or Hoechst for nuclear counterstaining (optional)

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

  • Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

    • 439 µL PBS

    • 10 µL of 50 mM Copper (II) sulfate

    • 1 µL of 50 mM chelating ligand

    • 25 µL of 500 mM sodium ascorbate

    • 2.5 µL of 10 mM fluorescent azide stock solution (final concentration 50 µM) Vortex briefly after each addition.

  • Labeling: Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate with DAPI or Hoechst solution according to the manufacturer's instructions.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a suitable fluorescence microscope.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells

This protocol outlines a general procedure for labeling azide-modified biomolecules on or within live cells using a cyclooctyne-functionalized dye. This method avoids the use of a copper catalyst, which can be toxic to cells.

Materials:

  • Live cells expressing or metabolically incorporating azide-functionalized biomolecules

  • Cyclooctyne-functionalized fluorescent dye (e.g., BDP FL-DBCO, Alexa Fluor 488-DBCO) stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Plate cells in a glass-bottom dish suitable for live-cell imaging and allow them to adhere.

  • Labeling: Replace the culture medium with pre-warmed live-cell imaging medium containing the cyclooctyne-functionalized fluorescent dye at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

  • Imaging: Image the cells immediately using a microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

G cluster_workflow Bioorthogonal Labeling Workflow start Start: Alkyne-modified biomolecule in cell labeling Click Reaction: Incubate with Fluorescent Azide start->labeling CuAAC or SPAAC wash Wash: Remove unbound dye labeling->wash imaging Fluorescence Microscopy wash->imaging analysis Image Analysis imaging->analysis

Caption: General workflow for bioorthogonal labeling using click chemistry.

G BDP This compound High Quantum Yield Excellent Photostability AF488 Alexa Fluor 488 Azide High Quantum Yield High Photostability BDP:p->AF488:p Comparable to Slightly Superior Cy3 Cy3 Azide Moderate Quantum Yield Moderate Photostability BDP:p->Cy3:p Significantly Superior AF488:p->Cy3:p Superior

Caption: Comparison of photostability between BDP FL, Alexa Fluor 488, and Cy3 azides.

References

A Head-to-Head Comparison of BDP FL Azide and Cy3 Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly influences experimental outcomes. This guide provides a comprehensive, data-driven comparison between two popular fluorophores: BDP FL azide and Cy3. We will delve into their photophysical properties, labeling chemistries, and overall performance to help you make an informed choice for your specific application.

This compound belongs to the BODIPY (boron-dipyrromethene) class of dyes, known for their sharp emission spectra, high quantum yields, and relative insensitivity to environmental factors.[1] Cy3 is a member of the cyanine dye family, widely recognized for its high molar extinction coefficient and extensive use in applications like FRET (Förster Resonance Energy Transfer) and biomolecule labeling.[2][3]

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is the most critical determinant of its performance and is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). A higher brightness value indicates a stronger fluorescent signal, enabling more sensitive detection.

PropertyThis compoundCy3
Excitation Maximum (λex) ~503 nm[4][5]~554 nm
Emission Maximum (λem) ~509 nm~568 nm
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹150,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.97~0.15 - 0.24
Calculated Brightness (ε × Φ) 89,240 22,500 - 36,000

As the data indicates, BDP FL boasts a significantly higher quantum yield, approaching unity, which makes it an exceptionally efficient and bright green-emitting fluorophore despite its lower molar extinction coefficient compared to Cy3. Cy3's quantum yield is notably lower and can be more sensitive to its environment. Consequently, BDP FL is calculated to be substantially brighter than Cy3.

Performance Overview and Key Differences

This compound:

  • High Brightness: Its exceptional quantum yield results in a very bright signal, ideal for detecting low-abundance targets.

  • Photostability: BODIPY dyes are generally characterized by high stability against photobleaching, allowing for longer imaging acquisition times.

  • Environmental Insensitivity: The fluorescence of BDP FL is less affected by changes in solvent polarity or pH compared to many other dyes.

  • Labeling Chemistry: The azide functional group enables highly specific and efficient covalent labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. This bioorthogonal reaction targets alkyne-modified biomolecules with high precision.

Cy3:

  • High Extinction Coefficient: Cy3 captures light very efficiently, a property that makes it easily detectable.

  • Versatile Labeling: Cy3 is available with various reactive groups, most commonly as an N-hydroxysuccinimidyl (NHS) ester for labeling primary amines (e.g., on lysine residues in proteins).

  • Established Applications: It is a well-established dye, particularly for FRET applications when paired with Cy5, and is compatible with standard TRITC filter sets.

  • Environmental Sensitivity: Its fluorescence can be influenced by the local environment, which can be a disadvantage in some contexts but useful for creating responsive probes.

Experimental Protocols and Workflows

Accurate comparison requires standardized methodologies. Below are detailed protocols for labeling proteins with each dye and a general procedure for fluorescence measurement.

Protocol 1: Labeling of Alkyne-Modified Protein with this compound via CuAAC

This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to a protein containing an alkyne group (e.g., incorporated via an unnatural amino acid).

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS).

  • This compound.

  • 1.5x Protein Labeling Buffer (containing Cu(II) salt, THPTA ligand, and aminoguanidine).

  • Ascorbic acid solution (50 mM in water, freshly prepared).

  • DMSO (anhydrous).

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare Reagents: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare a fresh 50 mM solution of ascorbic acid in water.

  • Determine Reaction Volume: The volume of the alkyne-modified protein solution should not exceed 1/3 of the total reaction volume.

  • Set Up Reaction: In a microcentrifuge tube, combine the alkyne-modified protein with the 1.5x protein labeling buffer and vortex.

  • Add Dye: Add the this compound stock solution to the protein mixture. A 3-10 fold molar excess of the dye over the protein is recommended. Vortex thoroughly.

  • Initiate Reaction: Add the freshly prepared ascorbic acid solution to the mixture to reduce Cu(II) to the catalytic Cu(I) species. The final concentration of ascorbic acid should be around 5 mM.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purify: Remove the unreacted dye and catalyst by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.

  • Characterize: Determine the degree of labeling (DOL) and protein concentration using spectrophotometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Alkyne-Protein in Azide-Free Buffer mix Mix Protein, Buffer, and Dye Azide prep_protein->mix prep_dye Dissolve this compound in DMSO (10 mM) prep_dye->mix prep_activator Prepare Fresh Ascorbic Acid (50 mM) initiate Add Ascorbic Acid to Initiate Reaction prep_activator->initiate mix->initiate incubate Incubate 1-2h at RT (Protected from Light) initiate->incubate purify Purify via Gel Filtration (e.g., Sephadex G-25) incubate->purify analyze Characterize Conjugate (DOL, Concentration) purify->analyze

This compound Labeling Workflow (CuAAC)
Protocol 2: Labeling of Protein with Cy3 NHS Ester

This protocol details the labeling of primary amines on a protein (e.g., lysine residues) using an N-hydroxysuccinimidyl (NHS) ester derivative of Cy3.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS).

  • Cy3 NHS ester.

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5).

  • DMSO or DMF (anhydrous).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare Dye: Shortly before use, dissolve the Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Combine Reagents: While gently stirring or vortexing the protein solution, slowly add the dissolved Cy3 NHS ester. A dye-to-protein molar ratio of 10:1 is a common starting point.

  • Incubate: Allow the reaction to proceed for 1 hour at room temperature with continuous, gentle stirring, protected from light.

  • Quench Reaction (Optional): Add quenching buffer to react with any remaining NHS ester.

  • Purify: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with PBS.

  • Characterize: Determine the degree of labeling and protein concentration. Store the conjugate at 4°C (short-term) or -20°C (long-term), protected from light.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Dissolve Protein in Amine-Free Buffer (pH 8.3-8.5) mix Add Dye Solution to Protein Solution prep_protein->mix prep_dye Dissolve Cy3 NHS Ester in DMSO/DMF (10 mg/mL) prep_dye->mix incubate Incubate 1h at RT (Protected from Light) mix->incubate purify Purify via Gel Filtration (e.g., Sephadex G-25) incubate->purify analyze Characterize Conjugate (DOL, Concentration) purify->analyze G Brightness Fluorophore Brightness QE Quantum Yield (Φ) (Emission Efficiency) QE->Brightness Multiplied by EC Molar Extinction Coefficient (ε) (Light Absorption) EC->Brightness Multiplied by

References

Evaluating the Biocompatibility of BDP FL Azide for In Vivo Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into in vivo imaging, the selection of a suitable fluorescent probe is paramount. An ideal probe should not only provide a bright and stable signal but also exhibit excellent biocompatibility to ensure the integrity of the biological system under investigation. This guide provides a comprehensive comparison of BDP FL azide, a popular green-emitting fluorophore, with other commonly used alternatives, supported by experimental data and detailed protocols to aid in making an informed decision for your research needs.

This compound, a member of the borondipyrromethene (BODIPY) class of dyes, has gained significant traction in the field of bioimaging due to its exceptional photophysical properties. These include high fluorescence quantum yields, sharp emission spectra, and remarkable photostability compared to traditional dyes like fluorescein.[1] Its azide functionality allows for straightforward and efficient labeling of target molecules through "click chemistry," a bioorthogonal reaction that does not interfere with biological processes.[2] However, a thorough evaluation of its in vivo biocompatibility is crucial before its widespread adoption in preclinical and clinical studies.

Performance Comparison with Alternative Fluorophores

To provide a clear perspective, this section compares the performance of this compound with two widely used classes of fluorescent dyes: fluoresceins and cyanine dyes.

PropertyThis compoundFluoresceinCyanine Dyes (e.g., Cy5, Cy7)
Photostability High[1]Low to ModerateModerate to High
Quantum Yield HighHighModerate to High
Toxicity Generally LowLow, but phototoxicity can be a concernVariable, can be concentration-dependent
pH Sensitivity LowHighLow
In Vivo Imaging Wavelength Visible (Green)Visible (Green)Near-Infrared (NIR)
Bioorthogonal Labeling Yes (via azide)No (requires chemical modification)Can be modified for bioorthogonal labeling

Table 1: Comparison of Key Properties of this compound, Fluorescein, and Cyanine Dyes. This table summarizes the general characteristics of the three classes of fluorescent probes. Specific properties can vary depending on the exact molecular structure and modifications.

Experimental Data Summary

Biodistribution studies are critical to understanding the in vivo fate of a fluorescent probe. The biodistribution of this compound can be influenced by the properties of the molecule it is conjugated to. Unconjugated, small-molecule BODIPY dyes are generally cleared from the body through hepatobiliary and renal pathways. The biodistribution of fluorescein is characterized by rapid distribution and renal clearance. Cyanine dyes, particularly the near-infrared (NIR) emitting ones, are often utilized for their deep tissue penetration and can exhibit varied biodistribution patterns with accumulation in organs like the liver and spleen, depending on their charge and lipophilicity.

Experimental Protocols

To ensure the reproducibility and reliability of biocompatibility studies, standardized protocols are essential. Below are detailed methodologies for key experiments.

In Vivo Cytotoxicity Assay

This protocol is designed to assess the short-term toxicity of a fluorescent probe in a mouse model.

Materials:

  • This compound (or alternative fluorescent probe)

  • Healthy mice (e.g., BALB/c, 6-8 weeks old)

  • Sterile saline solution

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies

  • Tissue collection tools

  • Formalin (10% neutral buffered)

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of the fluorescent probe in a biocompatible solvent (e.g., DMSO) and dilute it to the desired concentrations with sterile saline.

  • Administration: Divide mice into groups (e.g., control, low dose, high dose). Administer the fluorescent probe solution via intravenous (tail vein) or intraperitoneal injection. The control group should receive the vehicle solution only.

  • Observation: Monitor the animals for any signs of toxicity, such as changes in weight, behavior, or physical appearance, at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection).

  • Blood Collection: At the end of the observation period, anesthetize the mice and collect blood samples via cardiac puncture for hematological and serum chemistry analysis.

  • Tissue Collection and Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, lungs, heart, and brain), fix them in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with H&E for histopathological examination.

Biodistribution and Clearance Study

This protocol outlines the procedure for determining the in vivo distribution and clearance rate of a fluorescent probe.

Materials:

  • Fluorescent probe of interest

  • In vivo imaging system (e.g., IVIS)

  • Healthy mice

  • Anesthetic

  • Surgical tools for organ harvesting

Procedure:

  • Animal Preparation: Anesthetize the mice and acquire a baseline fluorescence image using the in vivo imaging system.

  • Probe Administration: Inject the fluorescent probe intravenously.

  • In Vivo Imaging: Acquire whole-body fluorescence images at multiple time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) post-injection to monitor the distribution and clearance of the probe.

  • Ex Vivo Organ Imaging: At the final time point, euthanize the mouse and dissect the major organs. Arrange the organs in the imaging system and acquire a final fluorescence image to quantify the probe accumulation in each organ.

  • Data Analysis: Analyze the fluorescence intensity in different regions of interest (ROIs) corresponding to the organs at each time point to determine the biodistribution and clearance kinetics.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow Workflow for In Vivo Biocompatibility Evaluation cluster_Cytotoxicity Cytotoxicity Assessment cluster_Biodistribution Biodistribution & Clearance Toxicity_Dosing Dose Administration (i.v. or i.p.) Toxicity_Observation Clinical Observation (Weight, Behavior) Toxicity_Dosing->Toxicity_Observation Toxicity_Blood Blood Collection (Hematology, Chemistry) Toxicity_Observation->Toxicity_Blood Toxicity_Histo Histopathology (H&E Staining) Toxicity_Blood->Toxicity_Histo Bio_Dosing Probe Administration (i.v.) Bio_InVivo In Vivo Imaging (Time-course) Bio_Dosing->Bio_InVivo Bio_ExVivo Ex Vivo Organ Imaging Bio_InVivo->Bio_ExVivo Bio_Analysis Data Analysis (Distribution & Clearance) Bio_ExVivo->Bio_Analysis Signaling_Pathway Simplified Representation of Probe Interaction and Potential Toxicity Probe Fluorescent Probe (e.g., this compound) Cells Cells / Tissues Probe->Cells Imaging Fluorescence Imaging Cells->Imaging Biocompatible Biocompatible (Minimal Cellular Disruption) Cells->Biocompatible Ideal Outcome Toxic Potential Toxicity (e.g., Oxidative Stress, Apoptosis) Cells->Toxic Adverse Outcome

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BDP FL Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in scientific fields, adherence to strict safety protocols for chemical handling and disposal is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of BDP FL azide, a fluorescent dye containing an azide functional group. While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, the presence of the azide group necessitates special handling precautions due to the potential for forming explosive compounds.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both solid and solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.[1]

Core Hazard of Azide-Containing Compounds

The primary hazard associated with this compound is the azide functional group. Azide compounds can react with certain metals, such as lead and copper which are often found in plumbing systems, to form highly sensitive and explosive metal azides.[2] Therefore, under no circumstances should this compound or solutions containing it be disposed of down the drain .[2] All waste containing this reagent must be treated as hazardous chemical waste.

Quantitative Data and Handling Parameters

The following table summarizes key characteristics and recommended handling guidelines for this compound based on available safety data and general laboratory practices.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquid in a sealed container.To prevent aerosolization and spillage.
Working Concentration Use the lowest concentration required for the experiment.To minimize the volume of hazardous waste generated.
Waste Storage Segregated, clearly labeled, and sealed containers.To prevent reactions with incompatible chemicals and ensure proper identification for disposal.
pH of Aqueous Waste Neutral (pH 6-8) before any potential deactivation procedure.To minimize reactivity.
Recommended Storage Store at -20°C in the dark, away from moisture.[3]To maintain chemical stability.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of various waste streams containing this compound.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for hazardous solid waste.

  • Organic Solutions: For small volumes of this compound dissolved in organic solvents (e.g., DMF, DMSO, alcohols), absorb the liquid onto an inert material like vermiculite or sand. Place the absorbed material into a designated, chemically resistant container with a secure lid for hazardous waste.

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless instructed by your institution's safety office.

  • Contaminated Labware: Dispose of grossly contaminated disposable labware (e.g., pipette tips, microfuge tubes) as solid hazardous waste. Decontaminate glassware that has come into contact with this compound by rinsing with a suitable organic solvent (such as ethanol or acetone), collecting the rinse as hazardous waste. Afterward, the glassware can be washed with soap and water.

Step 2: Potential Deactivation of Aqueous Azide Waste (Expert Use Only)

Caution: This procedure should only be performed by trained personnel in a chemical fume hood and in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.

For dilute aqueous solutions (≤5% azide), chemical deactivation can be considered to mitigate the explosive hazard. A common method involves reacting the azide with nitrous acid.

  • In a three-necked flask equipped with a stirrer and a dropping funnel within a chemical fume hood, place the aqueous solution containing this compound.

  • Slowly add a 20% aqueous solution of sodium nitrite (approximately 1.5g of sodium nitrite for every 1g of sodium azide).

  • Gradually add a 20% aqueous solution of sulfuric acid with continuous stirring until the mixture is acidic. Crucially, the acid must be added after the nitrite to prevent the formation of toxic and volatile hydrazoic acid (HN3) .

  • After the reaction is complete, neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide solution before collecting it as hazardous waste.

Step 3: Final Disposal
  • Labeling and Storage: Ensure all waste containers are accurately and clearly labeled with their contents (i.e., "this compound Waste," "Hazardous Waste: Azide Compound"). Store the sealed containers in a designated, safe secondary containment area until pickup.

  • Contact EHS Office: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor to arrange for the pickup and final disposal of the consolidated waste. Always follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BDP_FL_Azide_Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste waste_type->solid Solid organic Organic Solution waste_type->organic Organic Solution aqueous Aqueous Solution waste_type->aqueous Aqueous Solution labware Contaminated Labware waste_type->labware Contaminated Labware collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid absorb_organic Absorb on Inert Material (e.g., Vermiculite) organic->absorb_organic collect_aqueous Collect in Labeled Hazardous Waste Container aqueous->collect_aqueous decontaminate Decontaminate Glassware (Collect Rinse as Waste) labware->decontaminate dispose_disposables Dispose of Disposables as Solid Hazardous Waste labware->dispose_disposables final_disposal Store Safely & Contact EHS for Hazardous Waste Pickup collect_solid->final_disposal absorb_organic->collect_solid collect_aqueous->final_disposal decontaminate->collect_aqueous dispose_disposables->collect_solid

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling BDP FL Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental success. BDP FL azide, a fluorescent dye used in "click chemistry," requires careful management throughout its lifecycle in the laboratory—from acquisition to disposal. While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, it belongs to the organic azide family, a class of compounds known for potential reactivity.[1] Therefore, a comprehensive safety strategy that respects the general hazards of organic azides is essential.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE:

PPE Category Specification Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Eye Protection Chemical splash gogglesProtects against splashes and aerosols.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodAvoids inhalation of any potential dust or aerosols.[1]

Operational Plan: Step-by-Step Handling

All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] A designated and clearly labeled area for working with azides is recommended.

1. Preparation:

  • Before handling the compound, ensure that all necessary PPE is worn correctly.

  • Cover the work surface with disposable plastic-backed absorbent pads to contain any potential spills.

  • Have all necessary equipment, such as non-metal spatulas (plastic or ceramic) and appropriate solvents, ready.[][3] Using metal spatulas is strongly discouraged as they can form shock-sensitive metal azides with some azide compounds.

2. Weighing and Reconstitution:

  • If working with the solid form, handle it carefully to avoid creating dust.

  • When preparing a solution, slowly add the solvent to the solid to prevent aerosolization. This compound is soluble in organic solvents like alcohols, DMF, and DMSO.

  • Keep the container tightly sealed when not in use.

3. Experimental Use:

  • Perform all reactions in appropriate glassware. Avoid getting the azide solution on ground glass joints, as friction could potentially be a source of ignition for less stable azides.

  • Ensure that the experimental setup is secure and stable.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent accidental reactions and environmental contamination. Azide-containing waste should be managed as hazardous waste.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, absorbent pads), and empty containers, in a dedicated and clearly labeled hazardous waste container.

  • Crucially, do not mix azide waste with acidic waste. Azides can react with acids to form highly toxic and explosive hydrazoic acid.

  • Avoid disposing of azide-containing solutions down the drain, which could lead to the formation of explosive metal azides in the plumbing.

2. Decontamination:

  • Decontaminate non-disposable equipment that has come into contact with this compound by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste.

3. Final Disposal:

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Stability and Storage

This compound is described as a photostable dye. For long-term storage, it should be kept at -20°C in the dark. It can be transported at room temperature for up to three weeks. The molecular structure of this compound (C17H21BF2N6O) suggests a relatively stable compound for an organic azide based on the "Rule of Six" and carbon-to-nitrogen ratio, which are general guidelines for assessing the stability of such molecules.

Below is a visual workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood Work Area prep_ppe->prep_area weigh Weigh Solid (No Metal Spatula) prep_area->weigh Proceed to Handling reconstitute Reconstitute Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment collect_waste Collect Azide Waste Separately experiment->collect_waste Proceed to Disposal decontaminate Decontaminate Equipment collect_waste->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.